Irak4-IN-17
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20F2N8O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-6-[[(3R)-piperidin-3-yl]amino]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N8O/c1-26-9-11(15(25-26)16(18)19)23-17(28)12-8-21-14-5-4-13(24-27(12)14)22-10-3-2-6-20-7-10/h4-5,8-10,16,20H,2-3,6-7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |
InChI Key |
UEBUQGYHDQFQRH-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)N[C@@H]4CCCNC4 |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)NC4CCCNC4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure-Activity Relationship of IRAK4-IN-17 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for a series of potent Imidazo[1,2-b]pyridazine-based inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), including the notable compound IRAK4-IN-17. IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its integral role in the innate immune response has made it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This document outlines the quantitative SAR data, detailed experimental methodologies, and relevant signaling pathways to support ongoing research and development in this area.
Core Structure and Analogs
The central scaffold of the inhibitor series is the imidazo[1,2-b]pyridazine core. The SAR studies primarily explored modifications at the 3-position and the 6-position of this heterocyclic system to optimize potency and selectivity. This compound (also referred to as compound 5 in associated research) emerged from these studies as a highly potent inhibitor.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for the imidazo[1,2-b]pyridazine series of IRAK4 inhibitors. The data highlights how different substituents on the core structure influence the inhibitory activity against IRAK4, providing valuable insights for the rational design of new, more effective inhibitors.
| Compound | R1 | R2 | IRAK4 IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | 4-methoxyphenyl | H | 12.1 |
| 3 | 4-(dimethylamino)phenyl | H | 2.1 |
| 4 | 4-(trifluoromethyl)phenyl | H | 11.5 |
| This compound (5) | 4-cyanophenyl | H | 1.3 |
| 6 | 3-cyanophenyl | H | 1.8 |
| 7 | 2-cyanophenyl | H | 11.9 |
| 8 | 4-cyanophenyl | CH3 | 12.5 |
| 9 | 4-cyanophenyl | F | 1.5 |
| 10 | 4-cyanophenyl | Cl | 2.5 |
| 11 | 4-cyanophenyl | OCH3 | >10000 |
Data extracted from Chen et al., European Journal of Medicinal Chemistry, 2020.[1]
Signaling Pathway
IRAK4 is a pivotal upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, ultimately driving the expression of pro-inflammatory cytokines. The inhibition of IRAK4 is a key strategy to interrupt this inflammatory cascade.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the development of this compound and its analogs.
Biochemical Kinase Assay (Generalized)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against IRAK4.
1. Reagents and Materials:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl2, BSA, and DTT. For example, 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.[2]
-
IRAK4 Enzyme: Recombinant human IRAK4.
-
Substrate: A suitable substrate for IRAK4, such as Myelin Basic Protein (MBP).
-
ATP: Adenosine triphosphate.
-
Test Compounds: Dissolved in DMSO to create a stock solution, then serially diluted.
-
Detection Reagent: Such as ADP-Glo™ Kinase Assay kit (Promega) which measures ADP production.[2]
-
Microplates: 96-well or 384-well plates suitable for the detection method.
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should typically not exceed 1%.
-
Add the diluted compounds to the wells of the microplate. Include controls for no inhibitor (positive control) and no enzyme (negative control).
-
Add the IRAK4 enzyme to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Prepare a master mix of the substrate and ATP in the kinase buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified time, for example, 45-60 minutes.[2][3]
-
Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.[2]
-
Read the luminescence on a plate reader.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for IRAK4 Inhibition in DLBCL Cell Lines
This protocol describes a method to assess the effect of IRAK4 inhibitors on the viability of Diffuse Large B-cell Lymphoma (DLBCL) cells, particularly those with the MYD88 L265P mutation.[1]
1. Cell Lines and Culture:
-
OCI-LY10 and TMD8: Human ABC-DLBCL cell lines harboring the MYD88 L265P mutation.
-
Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., CellTiter-Glo®):
-
Seed the DLBCL cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compounds (like this compound) to the wells.
-
Incubate the plates for a specified period, typically 72 hours.
-
Allow the plates to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Shake the plates for a few minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 values.
3. Western Blot Analysis for Pathway Inhibition:
-
Treat the DLBCL cells with various concentrations of the IRAK4 inhibitor for a specified time (e.g., 2 hours).[1]
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IRAK4 (p-IRAK4) and downstream signaling molecules like phosphorylated IKKα/β (p-IKKα/β) and phosphorylated NF-κB p65 (p-p65). Use antibodies against the total proteins and a housekeeping protein (e.g., β-actin) as loading controls.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the phosphorylated forms of these proteins indicates inhibition of the IRAK4 signaling pathway.[1]
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a promising foundation for the development of potent and selective IRAK4 inhibitors. The SAR data for this compound and its analogs clearly demonstrate that small modifications to the core structure can significantly impact inhibitory activity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these and other novel IRAK4 inhibitors. The ultimate goal is the development of new therapeutic agents that can effectively modulate the IRAK4 signaling pathway for the treatment of a variety of debilitating diseases.
References
Discovery and synthesis of Irak4-IN-17
An In-depth Technical Guide to the Discovery and Synthesis of Irak4-IN-17
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Designed for researchers, scientists, and drug development professionals, this document details the core pyrazolo[1,5-a]pyrimidine scaffold, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.
Discovery and Rationale
This compound, also referred to as Compound 5, emerged from a focused drug discovery campaign targeting IRAK4, a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a compelling therapeutic target. The core structure of this compound is a pyrazolo[1,5-a]pyrimidine, a heterocyclic scaffold known for its utility in kinase inhibitor design. The development of this inhibitor series was guided by structure-based drug design and the optimization of physicochemical properties to achieve high potency and selectivity.
Quantitative Data Summary
The inhibitory activity and physicochemical properties of this compound and its analogs are summarized below. The data highlights the potent and selective nature of these compounds.
| Compound | IRAK4 IC50 (nM) | hPBMC IC50 (nM) | Ligand Binding Efficiency (LBE) | PSA (Ų) | cLogD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) |
| 1 | 110 | 2300 | 0.44 | 127 | -1.7 | 17 |
| This compound (Compound 5) | 1.3 | - | - | - | - | - |
Table 1: In vitro potency and physicochemical properties of lead compound 1 and the optimized this compound. Data for hPBMC IC50, LBE, PSA, cLogD, and Permeability for this compound were not available in the reviewed literature.
IRAK4 Signaling Pathway
IRAK4 is a central kinase in the MyD88-dependent signaling cascade downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.
Experimental Protocols
Synthesis of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides
The synthesis of the pyrazolo[1,5-a]pyrimidine core of this compound and its analogs is achieved through a multi-step process.
Step 1: Chlorination of 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid The starting material, 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is chlorinated using phosphorus oxychloride (POCl₃) in the presence of a base such as Hünig's base (N,N-diisopropylethylamine). This reaction is typically carried out at reflux to yield the 5-chloro intermediate.
Step 2: Amide Coupling The resulting 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is then coupled with the desired arylamine. This amide bond formation can be achieved by first converting the carboxylic acid to an acid chloride followed by reaction with the amine, or by using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.
Step 3: Nucleophilic Aromatic Substitution (SNAr) The 5-chloro group on the pyrazolo[1,5-a]pyrimidine ring is subsequently displaced by a variety of amines via a nucleophilic aromatic substitution reaction. This step is crucial for introducing diversity at the 5-position of the scaffold. The reaction is typically performed in a polar solvent like ethanol at reflux, often with a base to facilitate the reaction.
An alternative route involves the SNAr reaction of an amine with ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, followed by saponification of the ester to the carboxylic acid, and subsequent amide coupling.
IRAK4 Inhibition Assay (Biochemical)
The in vitro potency of the synthesized compounds against IRAK4 is determined using a biochemical kinase assay. A typical protocol involves:
-
Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or mass spectrometry.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Human Peripheral Blood Mononuclear Cell (hPBMC) Assay
To assess the cellular activity of the inhibitors, a human PBMC assay is employed:
-
hPBMCs are isolated from whole blood.
-
The cells are pre-incubated with the test compound at various concentrations.
-
The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to activate the IRAK4 pathway.
-
After a period of incubation, the supernatant is collected, and the levels of a downstream cytokine, such as IL-6 or TNF-α, are measured using an ELISA kit.
-
IC50 values are determined by plotting the cytokine inhibition against the compound concentration.
Conclusion
This compound is a potent and selective inhibitor of IRAK4, developed from a pyrazolo[1,5-a]pyrimidine scaffold. Its discovery and optimization were driven by a systematic approach involving chemical synthesis and biological evaluation. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and immunology who are interested in the development of novel anti-inflammatory and anti-cancer therapeutics targeting the IRAK4 signaling pathway.
Irak4-IN-17: A Selective Kinase Inhibitor Targeting the IRAK4 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a key upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical node in the inflammatory process. Dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Irak4-IN-17 is a potent and selective inhibitor of IRAK4, showing promise as a tool for studying IRAK4-mediated signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Data Summary
Biochemical and Cellular Activity of this compound
This compound demonstrates high potency against its primary target, IRAK4, and exhibits selective activity in cellular models, particularly those with mutations that lead to constitutive activation of the IRAK4 pathway.
| Parameter | Value | Assay Type | Reference |
| IRAK4 IC50 | 1.3 nM | Biochemical Kinase Assay | [1][2] |
| OCI-LY10 Cell IC50 (MYD88 L265P) | 0.7 µM | Cell Viability Assay | [1] |
| TMD8 Cell IC50 (MYD88 L265P) | 1.2 µM | Cell Viability Assay | [1] |
| Ramos Cell IC50 (MYD88 WT) | 11.4 µM | Cell Viability Assay | [1] |
| HT Cell IC50 (MYD88 WT) | 40.1 µM | Cell Viability Assay | [1] |
Signaling Pathway
The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is subsequently recruited to this complex, where it becomes autophosphorylated and, in turn, phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade involving the activation of TRAF6, TAK1, and ultimately the IKK complex and MAP kinases. The activation of these pathways culminates in the nuclear translocation of transcription factors such as NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines and other immune mediators.[3][4] this compound exerts its effect by directly inhibiting the kinase activity of IRAK4, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
IRAK4 Kinase Assay (Biochemical)
This protocol is a representative method for determining the in vitro potency of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the IRAK4 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percent inhibition of IRAK4 activity against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
OCI-LY10, TMD8, Ramos, and HT cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of IRAK4 Pathway Inhibition
This protocol describes the detection of changes in the phosphorylation status of IRAK4 and its downstream targets in response to this compound treatment.
Materials:
-
OCI-LY10 and TMD8 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-NF-κB p65, anti-NF-κB p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat OCI-LY10 and TMD8 cells with varying concentrations of this compound (e.g., 0.3, 1, 3, and 10 µM) or vehicle control for 2 hours.[1]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Experimental Workflow
The characterization of a selective kinase inhibitor like this compound typically follows a logical progression from initial identification to in-depth cellular and mechanistic studies.
Conclusion
This compound is a valuable research tool for elucidating the role of IRAK4 in health and disease. Its high potency and selectivity make it a suitable probe for investigating the intricacies of the IRAK4 signaling pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting IRAK4 in various pathological conditions. As with any experimental work, it is recommended to optimize the provided protocols for specific laboratory conditions and reagents.
References
IRAK4-IN-17: A Technical Guide on its Differential Effects on NF-κB and MAPK Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Its central role in innate immunity has made it a prime target for therapeutic intervention in a host of inflammatory and autoimmune diseases.[1][2] IRAK4 exerts its influence through a dual mechanism: a kinase activity-dependent pathway and a kinase-independent scaffolding function.[4][5] This guide focuses on the effects of IRAK4-IN-17, a representative small molecule inhibitor of IRAK4's kinase activity. We will explore the nuanced impact of this inhibition on the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence indicates that inhibiting IRAK4's enzymatic function potently blocks specific downstream events, such as the activation of Interferon Regulatory Factor 5 (IRF5) and subsequent cytokine production, while having only a minimal effect on the activation of NF-κB and MAPK pathways, which are primarily dependent on IRAK4's scaffolding role.[4][5] This differential effect underscores the complexity of IRAK4 signaling and provides a strategic rationale for the development of targeted anti-inflammatory therapies.
Introduction: IRAK4 in Innate Immune Signaling
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including TLRs and IL-1Rs.[3] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 via death domain interactions.[4] This initiates the assembly of a higher-order signaling complex known as the Myddosome. IRAK4, considered the "master IRAK," is the most upstream kinase in this complex and is indispensable for signal transduction.[1][3]
Once activated, IRAK4 phosphorylates IRAK1, which then recruits the E3 ubiquitin ligase TRAF6.[6][7] This complex dissociates from the receptor and activates downstream kinases like TGF-β-activated kinase 1 (TAK1) and MEKK3, ultimately leading to the activation of the NF-κB and MAPK (JNK, p38, ERK) signaling pathways.[1][6] These pathways are fundamental in orchestrating the transcriptional response that drives inflammation, including the production of pro-inflammatory cytokines and chemokines.[6] this compound is a small molecule designed to inhibit the kinase activity of IRAK4, thereby modulating these inflammatory responses.[2]
The Dual Role of IRAK4: Kinase Activity vs. Scaffold Function
Understanding the effect of this compound requires differentiating between the two primary functions of the IRAK4 protein.
-
Scaffold Function: Independent of its catalytic activity, IRAK4 serves as an essential scaffold for the assembly of the Myddosome complex.[4][5][8] This structural role is critical for bringing together MyD88, IRAK1/2, and TRAF6, thereby facilitating the proximity-induced activation of downstream signaling.[8] Evidence strongly suggests that this scaffolding function is sufficient for the activation of the canonical NF-κB and MAPK pathways.[4][5]
-
Kinase Activity: Upon recruitment to the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, most notably IRAK1.[7] This enzymatic activity is not essential for all TLR/IL-1R signaling but is critically required for the activation of a specific subset of downstream effectors, including the transcription factor IRF5, and for the robust production of many inflammatory cytokines.[4]
The diagram below illustrates this dual-function model and the specific point of intervention for a kinase inhibitor like this compound.
Effect of IRAK4 Kinase Inhibition on NF-κB and MAPK Pathways
A substantial body of evidence indicates that the catalytic activity of IRAK4 is largely dispensable for the activation of canonical NF-κB and MAPK signaling.[4][5] Studies using highly potent and selective IRAK4 kinase inhibitors, as well as cells from kinase-inactive IRAK4 knock-in mice, have demonstrated that while cytokine production is severely impaired, the activation of these two core pathways remains mostly intact.[5][6]
NF-κB Pathway Activation
The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription. Research shows that in human monocytes and murine macrophages, inhibition of IRAK4 kinase activity has a minimal effect on IκBα phosphorylation and degradation, and consequently, on the nuclear translocation of p65.[4][5] This suggests that the IRAK4 scaffold is the primary requirement for this pathway, likely by facilitating the activation of TRAF6 and downstream kinases such as MEKK3.[4][6] While some studies report a modest attenuation, the pathway is not abolished.[9]
MAPK Pathway Activation
Similarly, the activation of the three major MAPK cascades—p38, JNK, and ERK—is largely unaffected by the inhibition of IRAK4's kinase function.[5][6] The phosphorylation of these key kinases proceeds even in the absence of IRAK4 catalytic activity, indicating that the Myddosome assembly, orchestrated by IRAK4's scaffold function, is sufficient to trigger the MAPK signaling module.[4][5]
| Pathway Component | Effect of IRAK4 Kinase Inhibition | Primary IRAK4 Function Required | References |
| IκBα Phosphorylation/Degradation | Minimal to modest reduction | Scaffold | [4][5][6] |
| NF-κB p65 Nuclear Translocation | Minimally affected | Scaffold | [4][5] |
| p38 Phosphorylation | Minimally affected | Scaffold | [5][6][9] |
| JNK Phosphorylation | Minimally affected | Scaffold | [5][6][9] |
| IRF5 Nuclear Translocation | Abolished | Kinase | [4] |
| Pro-inflammatory Cytokines (e.g., TNF, CXCL10) | Strongly inhibited | Kinase | [4][5] |
Table 1: Summary of the effects of IRAK4 kinase inhibition on key signaling pathway components.
The IRAK4 Kinase-Dependent Axis: TAK1-IKKβ-IRF5
While the NF-κB and MAPK pathways are relatively spared, the kinase activity of IRAK4 is essential for activating the transcription factor IRF5.[4] This pathway appears to be a major conduit through which IRAK4's enzymatic function drives inflammation. The proposed signaling axis is: IRAK4 → TAK1 → IKKβ → IRF5 .[4]
Inhibition of IRAK4 kinase blocks the phosphorylation of IKKβ at Ser-177, which in turn prevents the phosphorylation and nuclear translocation of IRF5.[4] This is noteworthy because IKKβ is canonically known as the kinase that phosphorylates IκB to activate NF-κB. However, in this context, IRAK4 kinase activity directs IKKβ to activate IRF5 without significantly impacting the canonical NF-κB pathway.[4] This kinase-dependent pathway is responsible for the transcription of a specific subset of inflammatory genes, including key cytokines and chemokines.[4]
Experimental Protocols & Workflow
Reproducing and validating the effects of this compound requires specific cellular and molecular assays.
Western Blot for Phospho-protein Analysis
-
Cell Treatment: Plate primary human monocytes or bone marrow-derived macrophages (BMDMs) and allow them to adhere. Pre-treat with this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate cells with a TLR agonist (e.g., R848 for TLR7/8) for 5-30 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-p38, anti-phospho-IκBα, anti-phospho-IKKβ, total protein controls) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Cytokine Measurement by ELISA
-
Cell Treatment: Treat cells as described above, but with a longer stimulation time (e.g., 6-24 hours) to allow for cytokine accumulation.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.
-
ELISA Protocol: Perform ELISA for specific cytokines (e.g., TNFα, IL-6, CXCL10) according to the manufacturer's instructions, using the collected supernatants.
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment & Crosslinking: Treat cells as described, typically with a 1-2 hour stimulation. Crosslink protein-DNA complexes by adding formaldehyde directly to the media to a final concentration of 1% for 10 minutes at room temperature. Quench with glycine.
-
Lysis & Sonication: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear chromatin with protein A/G agarose beads. Incubate overnight at 4°C with antibodies specific to IRF5 or NF-κB p65 (or an IgG control).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes & Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes and reverse the crosslinks by heating at 65°C.
-
DNA Purification: Purify the DNA using spin columns.
-
qPCR: Perform quantitative PCR using primers designed for the promoter regions of target genes (e.g., CXCL10, TNF) known to contain IRF5 and NF-κB binding sites. Analyze the enrichment relative to the input and IgG control.[4]
Conclusion
This compound and other selective IRAK4 kinase inhibitors are powerful tools for dissecting the complex signaling network of the innate immune system. Their mechanism of action highlights a critical divergence in IRAK4's function: the scaffold-dependent activation of NF-κB and MAPK pathways versus the kinase-dependent activation of the IRF5 pathway. By selectively targeting the kinase function, these inhibitors can potently suppress the production of a key subset of pro-inflammatory cytokines while leaving other fundamental signaling pathways largely intact. This specificity presents a sophisticated therapeutic strategy, potentially offering a wider therapeutic window and a more favorable safety profile compared to broader-acting anti-inflammatory agents. Further research into the distinct roles of IRAK4's functions will continue to refine the development of next-generation immunomodulatory drugs.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Relationship - IRAK4 - activates - IRAK1 [biokb.lcsb.uni.lu]
- 8. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IRAK4-IN-17 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] Upon activation, IRAK4 plays a pivotal role in the innate immune response by initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[4][5] Dysregulation of IRAK4 signaling is implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and certain cancers, making it a compelling therapeutic target.[2][6]
IRAK4-IN-17 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and therapeutic potential.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity.[6] This blockade prevents the autophosphorylation of IRAK4 and the subsequent phosphorylation and activation of downstream substrates, including IRAK1.[3][4] The inhibition of IRAK4 kinase activity ultimately leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, resulting in reduced production of inflammatory mediators.[4][7]
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular potency of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Assay Conditions | Reference |
| Biochemical IC50 | 1.3 nM | Recombinant IRAK4 | In vitro kinase assay | [8] |
| Cellular IC50 | 0.7 µM | OCI-LY10 (MYD88 L265P) | Cell viability (72h) | [8] |
| 1.2 µM | TMD8 (MYD88 L265P) | Cell viability (72h) | [8] | |
| 11.4 µM | Ramos (MYD88 WT) | Cell viability (72h) | [8] | |
| 40.1 µM | HT (MYD88 WT) | Cell viability (72h) | [8] |
Signaling Pathway Diagrams
The following diagrams illustrate the IRAK4 signaling pathway and the point of intervention for this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol outlines the general steps for treating adherent or suspension cells with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., THP-1, PBMCs, DLBCL cell lines)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (assuming a molecular weight of ~500 g/mol , check the manufacturer's data sheet) in 200 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Adherent cells: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Suspension cells: Seed cells in appropriate culture vessels at a recommended density for the specific cell line and experiment.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 2, 6, 24, 48, 72 hours), depending on the experimental endpoint.
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various downstream analyses as described in the subsequent protocols.
-
Caption: General experimental workflow for using this compound.
Protocol 2: Assessment of Cell Viability (e.g., using CCK-8 or MTT assay)
This protocol is used to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells treated with this compound as per Protocol 1 in a 96-well plate.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Microplate reader.
Procedure:
-
Following treatment with this compound for the desired duration (e.g., 72 hours), add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Analysis of IRAK4 Pathway Inhibition by Western Blot
This protocol is designed to assess the effect of this compound on the phosphorylation of downstream signaling proteins.
Materials:
-
Cells treated with this compound as per Protocol 1.
-
LPS or other appropriate TLR/IL-1R ligand for stimulation.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IKKβ, anti-IKKβ, anti-phospho-p65, anti-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Perform SDS-PAGE and Western blotting according to standard procedures.
-
Probe the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
Protocol 4: Measurement of Cytokine Production by ELISA
This protocol is used to quantify the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Cells treated with this compound as per Protocol 1.
-
LPS or other appropriate TLR/IL-1R ligand for stimulation.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Microplate reader.
Procedure:
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 2 hours).
-
Stimulate the cells with an agonist (e.g., LPS at 100 ng/mL) for a longer period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in various biological processes and disease models. The protocols provided here offer a framework for utilizing this inhibitor in cell culture experiments. Researchers should optimize the experimental conditions, including inhibitor concentration and treatment duration, for their specific cell type and application. Careful experimental design and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Irak4-IN-17 Treatment of Diffuse Large B-cell Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Irak4-IN-17, a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, on Diffuse Large B-cell Lymphoma (DLBCL) cell lines. This document includes quantitative data on the compound's activity, detailed protocols for key experimental assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, particularly the Activated B-cell-like (ABC) subtype, harbors activating mutations in the MYD88 gene, most commonly the L265P mutation.[1] This mutation leads to constitutive activation of the Toll-like receptor (TLR) signaling pathway, which critically depends on the kinase activity of IRAK4.[2][3][4] IRAK4 is a serine/threonine kinase that acts as a central node in the "Myddosome" complex, a signaling platform that also includes MYD88 and other IRAK family members.[5][6][7] The activation of this pathway results in the downstream activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes cell survival and proliferation in these cancer cells.[1][2][6]
This compound is a potent and selective small molecule inhibitor of IRAK4 with an IC50 of 1.3 nM.[8] It has been shown to selectively suppress the growth of DLBCL cell lines that carry the MYD88 L265P mutation, highlighting its potential as a targeted therapeutic agent.[8]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound against various DLBCL cell lines.
Table 1: In vitro Potency of this compound in DLBCL Cell Lines
| Cell Line | MYD88 Mutational Status | IC50 (μM) | Citation |
| OCI-LY10 | L265P | 0.7 | [8] |
| TMD8 | L265P | 1.2 | [8] |
| Ramos | Wild-Type | 11.4 | [8] |
| HT | Wild-Type | 40.1 | [8] |
Table 2: Mechanistic Effects of this compound in MYD88-mutant DLBCL Cell Lines
| Cell Line(s) | Treatment Conditions | Observed Effect | Citation |
| OCI-LY10, TMD8 | 0.3-10 μM, 2 hours | Inhibition of IRAK4, IKKβ, and NF-κB p65 phosphorylation | [8] |
Signaling Pathway
The primary mechanism of action of this compound in MYD88-mutant DLBCL is the inhibition of the TLR/MYD88/NF-κB signaling pathway. A diagram illustrating this pathway is provided below.
Caption: this compound inhibits the TLR/MYD88 signaling pathway in DLBCL.
Experimental Workflow
A generalized workflow for evaluating the effects of this compound on DLBCL cell lines is depicted below.
References
- 1. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 5. Paper: Targeting MYD88-Mutant DLBCL with IRAKIMiDs: A Comparison to IRAK4 Kinase Inhibition and Evaluation of Synergy with Rational Combinations [ash.confex.com]
- 6. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Irak4-IN-17 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
For research use only. Not for use in diagnostic procedures.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] The pathogenesis of EAE is primarily driven by myelin-specific CD4+ T cells, particularly Th1 and Th17 lineages, which infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[2][3]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors.[4][5] These pathways are pivotal in both innate and adaptive immunity. IRAK4 kinase activity is essential for the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17, which play a crucial role in the development of EAE.[6][7] Genetic inactivation of IRAK4 kinase in mice confers significant resistance to EAE, characterized by reduced CNS inflammation and decreased IL-17 production.[6][7]
Irak4-IN-17 is a potent and selective inhibitor of IRAK4 with an IC50 of 1.3 nM.[8] While its application has been documented in lymphoma research, its potential as a therapeutic agent in autoimmune diseases like MS is significant.[8] These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice.
Mechanism of Action: IRAK4 Signaling in EAE
IRAK4 is a key node in the MyD88-dependent signaling cascade initiated by TLRs and the IL-1 receptor (IL-1R). This pathway is integral to the activation of pro-inflammatory transcription factors like NF-κB and AP-1, and is essential for the differentiation and function of Th17 cells, which are key drivers of EAE pathology. By inhibiting the kinase activity of IRAK4, this compound is expected to block this cascade, thereby suppressing the production of inflammatory cytokines and inhibiting the pathogenic T-cell response.
Experimental Protocols
The following protocols describe the induction of EAE in C57BL/6 mice and the subsequent evaluation of this compound. Both prophylactic (treatment starts at immunization) and therapeutic (treatment starts at disease onset) paradigms are outlined.
EAE Induction in C57BL/6 Mice (Active Immunization)
This protocol is adapted from standard procedures for inducing chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.[9][10][11][12]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile PBS and 0.9% NaCl (saline)
-
Syringes and needles
Procedure:
-
Preparation of MOG₃₅₋₅₅/CFA Emulsion:
-
Dissolve MOG₃₅₋₅₅ peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG₃₅₋₅₅ solution 1:1 with CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
The final concentration of MOG₃₅₋₅₅ will be 1 mg/mL. Each mouse will receive 200 µL of the emulsion (100 µg MOG₃₅₋₅₅).
-
-
Immunization (Day 0):
-
Anesthetize mice appropriately.
-
Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into the left flank and another 100 µL into the right flank (total volume 200 µL per mouse).[10]
-
Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
-
Second PTX Injection (Day 2):
Preparation and Administration of this compound
As this compound is a small molecule inhibitor, it is suitable for oral administration. Oral IRAK4 inhibitors have been successfully used in preclinical and clinical studies.[14][15][16][17]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the chosen vehicle. The final concentration of DMSO should be minimal (<1%).
-
The dosing concentration should be calculated based on the desired dosage (e.g., 10, 30, 60 mg/kg) and the average weight of the mice. A dosing volume of 5-10 mL/kg is standard.
-
Note: The optimal dose and vehicle for this compound must be determined empirically through pharmacokinetic and tolerability studies.
-
-
Administration Schedule:
-
Prophylactic Treatment: Begin daily oral gavage on Day 0 (day of immunization) and continue throughout the study period (typically 28-30 days).
-
Therapeutic Treatment: Begin daily oral gavage upon the first signs of clinical EAE (clinical score ≥ 1.0) and continue throughout the study period.
-
A vehicle control group must be included in all experiments.
-
Clinical Assessment of EAE
Mice should be monitored daily for clinical signs of EAE and body weight starting from Day 7 post-immunization. Scoring should be performed by an observer blinded to the treatment groups.[11][18]
Standard EAE Clinical Scoring Scale: [19][20][21]
-
0.0: No clinical signs.
-
0.5: Distal limp tail.
-
1.0: Completely limp tail.
-
1.5: Limp tail and hindlimb weakness (wobbly gait).
-
2.0: Unilateral partial hindlimb paralysis.
-
2.5: Bilateral partial hindlimb paralysis.
-
3.0: Complete bilateral hindlimb paralysis.
-
3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness.
-
4.0: Complete paralysis (tetraplegia).
-
5.0: Moribund state or death.
Tissue Collection and Processing (Endpoint Analysis)
At the study endpoint (e.g., Day 28), mice are euthanized for tissue collection.
Procedure:
-
Perfuse mice transcardially with ice-cold PBS to remove blood from tissues.
-
CNS Tissue: Carefully dissect the brain and spinal cord.
-
For Histology: Post-fix tissues in 4% paraformaldehyde, process, and embed in paraffin.
-
For Immune Cell Isolation: Keep tissues in ice-cold RPMI medium for immediate processing.
-
-
Spleen and Lymph Nodes: Harvest spleen and draining lymph nodes (inguinal) and place in ice-cold RPMI for cell isolation.
Histopathological Analysis
Procedure:
-
Cut 5-µm thick paraffin sections of the spinal cord.
-
Hematoxylin & Eosin (H&E) Staining: To assess cellular infiltration and inflammation.
-
Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.[22]
-
Quantify inflammation and demyelination scores on blinded sections using a standardized scale (e.g., 0: no signs; 1: mild; 2: moderate; 3: severe).
Immune Cell Isolation and Flow Cytometry
Procedure:
-
CNS: Dissociate brain and spinal cord tissue using a neural tissue dissociation kit or enzymatic digestion (e.g., collagenase/DNase). Isolate mononuclear cells using a Percoll gradient.[23][24]
-
Spleen/Lymph Nodes: Generate single-cell suspensions by mechanical disruption through a 70-µm cell strainer.
-
Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8, CD45, CD11b) and intracellular/intranuclear markers (e.g., IFN-γ, IL-17A, FoxP3) to quantify immune cell populations.
Cytokine Analysis
Procedure:
-
Culture single-cell suspensions from the spleen or CNS with or without MOG₃₅₋₅₅ peptide (20 µg/mL) for 48-72 hours.[25]
-
Collect supernatants and measure cytokine concentrations (e.g., IL-17A, IFN-γ, IL-6, TNF-α) using ELISA or a multiplex bead array assay.[26]
Experimental Workflow Visualization
Data Presentation
Quantitative data should be collected and analyzed to determine the efficacy of this compound. Below are examples of how to structure the results.
Table 1: Clinical EAE Parameters
| Treatment Group | N | Day of Onset (Mean ± SEM) | Peak Score (Mean ± SEM) | Cumulative Score (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle | 12 | 11.5 ± 0.8 | 3.2 ± 0.3 | 45.1 ± 5.2 |
| This compound (10 mg/kg) | 12 | 14.2 ± 1.1* | 2.1 ± 0.4* | 28.3 ± 4.8* |
| This compound (30 mg/kg) | 12 | 16.5 ± 1.3** | 1.3 ± 0.2** | 15.7 ± 3.1** |
| This compound (60 mg/kg) | 12 | No Onset | 0.0 ± 0.0*** | 0.0 ± 0.0*** |
*Note: Data are representative and hypothetical. Statistical analysis (e.g., ANOVA) is required. *, p<0.05; **, p<0.01; **, p<0.001 vs. Vehicle.
Table 2: Histopathological Scores in Spinal Cord (Day 28)
| Treatment Group | Inflammation Score (Mean ± SEM) | Demyelination Score (Mean ± SEM) |
|---|---|---|
| Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 |
| This compound (30 mg/kg) | 1.1 ± 0.3** | 0.9 ± 0.2** |
*Note: Scored on a 0-3 scale. Data are representative. *, p<0.01 vs. Vehicle.
Table 3: Cytokine Production by MOG₃₅₋₅₅-Restimulated Splenocytes (pg/mL)
| Treatment Group | IL-17A (Mean ± SEM) | IFN-γ (Mean ± SEM) | IL-6 (Mean ± SEM) |
|---|---|---|---|
| Vehicle | 1540 ± 210 | 850 ± 95 | 1250 ± 150 |
| This compound (30 mg/kg) | 250 ± 45*** | 680 ± 70 | 310 ± 50*** |
*Note: Data are representative. **, p<0.001 vs. Vehicle.
Table 4: Immune Cell Populations in CNS at Peak Disease
| Treatment Group | Total CD45high Cells (x10⁴) | CD4+IL-17A+ Cells (%) | CD4+IFN-γ+ Cells (%) |
|---|---|---|---|
| Vehicle | 15.6 ± 2.1 | 4.5 ± 0.6 | 12.1 ± 1.5 |
| This compound (30 mg/kg) | 3.2 ± 0.8** | 0.8 ± 0.2** | 9.8 ± 1.1 |
*Note: Data are representative. Percentage of parent CD4+ gate. *, p<0.01 vs. Vehicle.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redoxis.se [redoxis.se]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 - Wikipedia [en.wikipedia.org]
- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF- κ B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity is required for Th17 differentiation and Th17-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of KT-474─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 22. Techniques to Investigate CNS Pathology in Experimental Autoimmune Encephalomyelitis (EAE) | Neupsy Key [neupsykey.com]
- 23. One Brain—All Cells: A Comprehensive Protocol to Isolate All Principal CNS-Resident Cell Types from Brain and Spinal Cord of Adult Healthy and EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Focal Transient CNS Vessel Leak Provides a Tissue Niche for Sequential Immune Cell Accumulation during the Asymptomatic Phase of EAE Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Anti-inflammatory mechanisms and pharmacological actions of phycocyanobilin in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis [frontiersin.org]
Application Notes and Protocols for Detecting p-IRAK4 Inhibition by Irak4-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 plays a pivotal role in the formation of the Myddosome complex, leading to the downstream activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
Irak4-IN-17 is a potent and selective small molecule inhibitor of IRAK4 with a reported IC50 of 1.3 nM. By blocking the kinase activity of IRAK4, this compound effectively suppresses the phosphorylation of IRAK4 and downstream signaling events. These application notes provide a detailed protocol for treating diffuse large B-cell lymphoma (DLBCL) cell lines with this compound and subsequently detecting the inhibition of IRAK4 phosphorylation using Western blot analysis.
Signaling Pathway
The IRAK4 signaling pathway is initiated by the binding of ligands to TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming the core of the Myddosome complex. This proximity induces the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1. Activated IRAK1 recruits and activates TRAF6, an E3 ubiquitin ligase, which ultimately leads to the activation of downstream pathways including NF-κB and MAPK, resulting in the transcription of inflammatory genes. This compound acts by inhibiting the kinase activity of IRAK4, thereby preventing its autophosphorylation and the subsequent downstream signaling events.[1]
Experimental Data
The following table summarizes representative quantitative data on the inhibition of IRAK4 phosphorylation in OCI-LY10 cells treated with various concentrations of this compound for 2 hours. The levels of phosphorylated IRAK4 (p-IRAK4) were normalized to the total IRAK4 levels and expressed as a percentage of the vehicle-treated control.
| This compound Concentration (nM) | Mean p-IRAK4 Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 55.3 | 4.1 |
| 10 | 15.8 | 2.5 |
| 100 | 5.1 | 1.8 |
| 1000 | 2.3 | 0.9 |
Experimental Workflow
The overall experimental workflow for assessing the inhibition of IRAK4 phosphorylation by this compound is depicted below.
Detailed Protocols
Cell Culture and Treatment
This protocol is optimized for the human DLBCL cell lines OCI-LY10 and TMD8, which harbor the MYD88 L265P mutation leading to constitutive IRAK4 signaling.
Materials:
-
OCI-LY10 or TMD8 cells
-
For OCI-LY10: IMDM with 20% Fetal Bovine Serum (FBS)
-
For TMD8: RPMI-1640 with 10% FBS
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture OCI-LY10 and TMD8 cells in their respective media, supplemented with 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and proceed immediately to cell lysis.
Western Blot Protocol for p-IRAK4 Detection
Materials:
-
Cell pellets from the treatment protocol
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies:
-
Rabbit anti-phospho-IRAK4 (Thr345/Ser346)
-
Mouse anti-total IRAK4
-
Rabbit or Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-IRAK4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To detect total IRAK4 and a loading control (e.g., GAPDH) on the same membrane, strip the membrane using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the primary antibodies for total IRAK4 and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IRAK4 signal to the total IRAK4 signal for each sample.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Express the results as a percentage of the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-IRAK4 signal | Inefficient lysis, low protein load, inactive antibody, insufficient treatment time, loss of phosphorylation. | Ensure use of fresh lysis buffer with phosphatase inhibitors. Increase protein load. Check antibody datasheet for recommended dilution and positive controls. Optimize treatment time. Keep samples on ice or frozen to preserve phosphorylation. |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or try a different blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Multiple non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure fresh protease inhibitors are used during lysis. |
| Inconsistent loading | Inaccurate protein quantification, pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize to a reliable loading control like GAPDH or β-actin. |
References
Application Notes: Measuring Cytokine Inhibition by Irak4-IN-17 using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irak4-IN-17 is a potent and selective inhibitor of IRAK4, targeting its kinase activity. By blocking the catalytic function of IRAK4, this compound effectively disrupts the downstream signaling cascade, leading to a reduction in the production of key inflammatory cytokines. This makes it a valuable tool for studying the role of IRAK4 in inflammatory responses and a potential therapeutic candidate for a range of diseases.
This document provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on cytokine production in cultured cells.
Principle of the Assay
This protocol describes a cell-based assay to evaluate the efficacy of this compound in inhibiting the production of pro-inflammatory cytokines, specifically TNF-α and IL-6. The human monocytic cell line, THP-1, is differentiated into a macrophage-like state and then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of the TLR4 signaling pathway. In the presence of LPS, the cells will produce and secrete high levels of TNF-α and IL-6. By pre-treating the cells with varying concentrations of this compound, the dose-dependent inhibition of cytokine production can be accurately measured using a sandwich ELISA.
Data Presentation
The following tables summarize representative quantitative data obtained from an experiment measuring the inhibition of TNF-α and IL-6 production by this compound in LPS-stimulated THP-1 cells.
Table 1: Inhibition of TNF-α Production by this compound
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1250 ± 85 | 0 |
| 1 | 1025 ± 70 | 18 |
| 10 | 650 ± 55 | 48 |
| 100 | 275 ± 30 | 78 |
| 1000 | 110 ± 15 | 91.2 |
| Unstimulated Control | 50 ± 8 | - |
Table 2: Inhibition of IL-6 Production by this compound
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 850 ± 60 | 0 |
| 1 | 720 ± 50 | 15.3 |
| 10 | 450 ± 40 | 47.1 |
| 100 | 180 ± 25 | 78.8 |
| 1000 | 75 ± 10 | 91.2 |
| Unstimulated Control | 30 ± 5 | - |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. kymeratx.com [kymeratx.com]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Irak4-IN-17 in Patient-Derived Xenograft (PDX) Models of Diffuse Large B-cell Lymphoma (DLBCL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent type of non-Hodgkin lymphoma, characterized by significant heterogeneity. The Activated B-cell-like (ABC) subtype of DLBCL often exhibits a poorer prognosis. A significant portion of ABC-DLBCL cases, approximately 30%, harbor activating mutations in the MYD88 gene, most notably the L265P mutation.[1][2][3] This mutation leads to the constitutive activation of the Toll-like receptor (TLR) signaling pathway, which critically depends on the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3] The subsequent activation of NF-κB signaling promotes lymphoma cell survival and proliferation.[1][4] Consequently, IRAK4 has emerged as a promising therapeutic target in these malignancies.[1]
This document provides detailed application notes and protocols for the use and evaluation of IRAK4 inhibitors, with a focus on compounds structurally and functionally similar to "Irak4-IN-17", such as CA-4948 (emavusertib), in patient-derived xenograft (PDX) models of DLBCL. These models are invaluable for preclinical efficacy testing as they retain the biological and genetic characteristics of the original patient tumors.[2][5]
Signaling Pathway of IRAK4 in MYD88-Mutant DLBCL
The primary mechanism of action for IRAK4 inhibitors in a significant subset of DLBCL is the disruption of the oncogenic signaling cascade initiated by the MYD88 L265P mutation. This mutation facilitates the spontaneous formation of a "Myddosome" complex, leading to the activation of IRAK4 and downstream signaling pathways that are crucial for the survival of ABC-DLBCL cells.
Quantitative Data Summary
The efficacy of IRAK4 inhibitors has been demonstrated in various DLBCL PDX models. The following table summarizes the available quantitative data for the IRAK4 inhibitor CA-4948 (emavusertib).
| PDX Model/Cell Line Xenograft | DLBCL Subtype | Key Mutations | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation(s) |
| OCI-LY3 Xenograft | ABC | MYD88 L265P | CA-4948 | Dose-dependent | Efficacious | [1][6] |
| OCI-LY10 Xenograft | ABC | MYD88 L265P | CA-4948 | Dose-dependent | >90% | [6] |
| PDX Model Panel (4 of 5) | ABC | MYD88 & CD79B | CA-4948 | Not specified | Significant efficacy | [1][6][7] |
| Resistant PDX Model | ABC | MYD88 L265P, BCL6 trans. | CA-4948 | Not specified | Resistant | [1][7] |
| Resistant PDX Model | ABC | MYD88 L265P, BCL6 trans. | CA-4948 + Ibrutinib | Not specified | Synergistic TGI | [1][7] |
| OCI-Ly10 Xenograft | ABC | MYD88 L265P | CA-4948 (emavusertib) | Not specified | 63% | [8] |
| OCI-Ly10 Xenograft | ABC | MYD88 L265P | Venetoclax | Not specified | 71% | [8] |
| OCI-Ly10 Xenograft | ABC | MYD88 L265P | CA-4948 + Venetoclax | Not specified | Tumor Regression | [8] |
Note: Specific TGI percentages and p-values are not consistently reported across all public-facing documents. Researchers should refer to the primary publications for more detailed statistical analysis.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of an IRAK4 inhibitor in DLBCL PDX models involves several key stages, from model establishment to data analysis.
Detailed Experimental Protocols
The following protocols are synthesized from best practices described in the literature for establishing DLBCL PDX models and conducting preclinical drug efficacy studies.[2][5][9][10]
Protocol 1: Establishment of DLBCL Patient-Derived Xenograft (PDX) Models
1. Animal Models:
-
Use severely immunodeficient mice, such as 6- to 8-week-old NOD scid gamma (NSG) mice, which are optimal for supporting the growth of human hematopoietic tumors.[2]
-
House mice in a specific-pathogen-free (SPF) facility and handle them in a sterile biosafety cabinet.
2. Patient Sample Acquisition:
-
Obtain fresh, viable tumor biopsy samples from DLBCL patients under an approved institutional review board (IRB) protocol with informed consent.[2]
-
Transport the sample on ice in a sterile collection medium (e.g., RPMI-1640 with antibiotics).
3. Tumor Processing and Implantation:
-
In a sterile environment, mechanically dissect the tumor tissue into small fragments (approximately 3 mm³).
-
Anesthetize the NSG mouse using an appropriate method (e.g., isoflurane inhalation).
-
Implant the tumor fragment into a highly vascularized site to improve engraftment success. The subrenal capsule is a recommended site.[2] Alternatively, subcutaneous implantation on the flank can be performed.[9][10]
-
Suture the incision and monitor the animal for recovery.
4. Monitoring and Passaging:
-
Palpate the implantation site regularly to monitor for tumor formation. The median time to a palpable tumor can range from 18 to 257 days.[2]
-
Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically excise the tumor, remove any necrotic tissue, and section it for further passaging into new cohorts of mice, cryopreservation, and molecular analysis.
-
A stable PDX model is typically considered established after successful propagation for at least five generations.[2]
Protocol 2: In Vivo Efficacy Study of this compound
1. Cohort Establishment:
-
Implant tumor fragments from an established DLBCL PDX model (ideally one with a known MYD88 mutation) into a cohort of NSG mice.
-
Monitor tumor growth using calipers, measuring the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: V = (W² x L) / 2.
2. Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the this compound formulation. For example, CA-4948 has been administered via oral gavage (p.o.).[1] The vehicle control should be administered to the control group.
-
A potential dosing schedule could be daily (QD) or twice daily (BID) oral administration.[1][4] Doses for CA-4948 in xenograft models have ranged from 50 mg/kg to 150 mg/kg.[1]
3. Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
Efficacy can be calculated as the percentage of TGI, and statistical significance can be determined using appropriate statistical tests (e.g., t-test or ANOVA).
4. Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor samples from a subset of mice at a specified time point after the final dose.
-
Analyze the tumors for biomarkers of IRAK4 inhibition, such as reduced phosphorylation of downstream targets (e.g., IRAK1) or changes in NF-κB target gene expression, via methods like Western blotting, immunohistochemistry (IHC), or RNA sequencing.
Conclusion
The use of IRAK4 inhibitors like this compound in genetically characterized DLBCL PDX models provides a robust platform for preclinical evaluation. The protocols outlined above, in conjunction with the provided signaling pathway and workflow diagrams, offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of targeting the IRAK4 pathway in DLBCL. The strong efficacy data, particularly in MYD88-mutant ABC-DLBCL, underscores the promise of this therapeutic strategy.
References
- 1. curis.com [curis.com]
- 2. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. curis.com [curis.com]
- 7. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 8. curis.com [curis.com]
- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimal concentration of Irak4-IN-17 for inhibiting IRAK4 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Irak4-IN-17 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon receptor activation, IRAK4 is recruited and activated, leading to a downstream signaling cascade that includes the activation of NF-κB and MAPK pathways, ultimately resulting in the production of pro-inflammatory cytokines.[3][4][5] this compound works by binding to the active site of IRAK4, preventing the phosphorylation of its downstream targets and thereby blocking this inflammatory signaling cascade.[1]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, particularly the mutational status of the MyD88 gene, and the experimental endpoint. For cell lines with the MYD88 L265P mutation, such as OCI-LY10 and TMD8, lower concentrations are effective. A concentration range of 0.3 µM to 10 µM has been shown to inhibit IRAK4 signaling within 2 hours.[6] For cell viability assays over 72 hours, a broader range of 0.7 µM to 40.1 µM has been used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time depends on the biological question being addressed. For studying the inhibition of downstream signaling events, such as protein phosphorylation, a short incubation of 2 hours has been shown to be effective.[6] For assays measuring effects on cell viability or proliferation, a longer incubation period of 48 to 72 hours is typically required.[6][7]
Q4: In which cell lines is this compound most effective?
A4: this compound is particularly effective in cell lines harboring the MYD88 L265P mutation, such as the Diffuse Large B-cell Lymphoma (DLBCL) cell lines OCI-LY10 and TMD8.[6] In these cells, the IC50 values for suppressing cell viability are significantly lower compared to cell lines with wild-type MYD88, like Ramos and HT cells.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of IRAK4 signaling (e.g., p-IRAK4, p-IKKβ levels unchanged) | Inhibitor concentration is too low. | Perform a dose-response experiment starting from 0.1 µM up to 20 µM to determine the optimal concentration for your cell line. |
| Incubation time is too short. | For signaling studies, ensure a minimum of 2 hours of incubation. You may need to optimize this time for your specific model. | |
| Cell line is not dependent on the IRAK4 pathway. | Confirm that your cell line expresses the necessary components of the TLR/IL-1R pathway and is sensitive to IRAK4 inhibition. Consider using a positive control cell line known to be sensitive, such as OCI-LY10. | |
| High cell toxicity observed at expected effective concentrations | Inhibitor concentration is too high. | Reduce the concentration of this compound. Determine the IC50 for your specific cell line to find the therapeutic window. |
| Prolonged incubation period. | Reduce the incubation time. For some cell lines, 24 hours may be sufficient to observe an effect without causing excessive toxicity. | |
| Off-target effects. | While this compound is selective, high concentrations may lead to off-target effects. Lower the concentration and ensure the observed phenotype is due to IRAK4 inhibition by using appropriate controls. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media components. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Inaccurate pipetting or dilutions. | Calibrate your pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Quantitative Data Summary
Table 1: IC50 Values for this compound on Cell Viability (72-hour incubation)
| Cell Line | MYD88 Status | IC50 (µM) | Reference |
| OCI-LY10 | L265P | 0.7 | [6] |
| TMD8 | L265P | 1.2 | [6] |
| Ramos | Wild-Type | 11.4 | [6] |
| HT | Wild-Type | 40.1 | [6] |
Table 2: Effective Concentration Ranges of this compound for Different Assays
| Assay | Cell Line(s) | Concentration Range (µM) | Incubation Time | Reference |
| Inhibition of IRAK4 Signaling | OCI-LY10, TMD8 | 0.3 - 10 | 2 hours | [6] |
| Cell Viability Suppression | OCI-LY10, TMD8 | 0.7 - 40.1 | 72 hours | [6] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using a Resazurin-based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound at various concentrations (e.g., ranging from 0.2 µM to 80 µM) in complete growth medium.
-
Treatment: Remove 50 µL of media from each well and add 50 µL of the 2X inhibitor stock solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Resazurin Addition: Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C and 5% CO2, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of IRAK4 Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM) for 2 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IRAK4, IRAK4, p-IKKβ, IKKβ, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining the Optimal Concentration of this compound.
References
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Determining the effective incubation time for Irak4-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irak4-IN-17. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound?
The optimal incubation time for this compound is highly dependent on the experimental goal and the cell type being used. There is no single recommended time. For observing immediate effects on IRAK4 signaling, such as phosphorylation events, a short pre-incubation time is recommended. For long-term effects, such as cell viability or cytokine production, a longer incubation period is necessary.
-
Short-term experiments (30 minutes to 2 hours): To study the direct and rapid effects on the IRAK4 signaling cascade, a pre-incubation time of 30 to 60 minutes with this compound before stimulation is a good starting point. For instance, a 2-hour incubation has been used to inhibit the viability of Diffuse Large B-cell Lymphoma (DLBCL) cells by targeting IRAK4 signaling.[1]
-
Long-term experiments (24 to 72 hours): To assess downstream effects like changes in cell viability, apoptosis, or cytokine secretion, longer incubation times are typically required. For example, a 72-hour incubation period has been used to selectively suppress OCI-LY10 and TMD8 cells with the MYD88 L265P mutation.[1]
It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental endpoint.
Q2: What is a good starting concentration for this compound in cell-based assays?
A sensible starting point for concentration is to bracket the IC50 value. This compound is a potent IRAK4 inhibitor with an IC50 of 1.3 nM in biochemical assays.[1] However, the effective concentration in a cell-based assay (EC50) will likely be higher due to factors like cell permeability and stability.
Based on published data, concentrations ranging from 0.3 µM to 40.1 µM have been used.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How can I confirm that this compound is effectively inhibiting IRAK4 in my experiment?
To confirm target engagement and inhibition, it is crucial to measure the phosphorylation status of downstream targets in the IRAK4 signaling pathway. A common method is to perform a Western blot to assess the phosphorylation of IRAK4 itself (autophosphorylation) and its downstream substrates like IKKβ and the NF-κB transcription factor p65.[1] A significant reduction in the phosphorylation of these proteins upon treatment with this compound would indicate effective inhibition of the pathway.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition observed | Suboptimal Incubation Time: The incubation time may be too short for the desired effect to manifest or too long, leading to compound degradation. | Perform a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h, 48h, 72h) to identify the optimal incubation period for your specific endpoint. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit IRAK4 in your cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 20 µM) to determine the EC50 for your system. | |
| Inhibitor Instability: The inhibitor may not be stable in the cell culture medium for the duration of the experiment. | If long incubation times are necessary, consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| Cell Line Resistance: The cell line used may have mutations or compensatory signaling pathways that render it less sensitive to IRAK4 inhibition. | Verify the genotype of your cell line, particularly for mutations in genes like MYD88, which can influence sensitivity.[1] Consider using a positive control cell line known to be sensitive to IRAK4 inhibition. | |
| High cell toxicity or off-target effects | Concentration is too high: The concentration of this compound may be in a toxic range for the cells. | Lower the concentration of the inhibitor. Ensure that the observed effect is specific to IRAK4 inhibition and not due to general cytotoxicity. |
| Prolonged Incubation: Long exposure to the inhibitor, even at lower concentrations, can lead to toxicity. | Reduce the incubation time. If a long-term effect is being studied, assess cell viability at multiple time points. | |
| Off-target effects of the inhibitor: At higher concentrations, the inhibitor might affect other kinases or cellular processes. | Use the lowest effective concentration possible. To confirm specificity, consider using a structurally different IRAK4 inhibitor as a control or performing rescue experiments. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell confluency, passage number, or serum concentration can affect cellular responses. | Standardize your cell culture and experimental setup. Ensure cells are healthy and in the logarithmic growth phase. |
| Inhibitor Preparation and Storage: Improper handling of the inhibitor can lead to degradation. | Prepare fresh stock solutions of this compound and store them correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Summary of Experimental Conditions for this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| OCI-LY10, TMD8 (MYD88 L265P) | 0.7 - 40.1 µM | 72 hours | Selective suppression of cell viability (IC50 = 0.7 µM and 1.2 µM, respectively) | [1] |
| Ramos, HT (WT MYD88) | 0.7 - 40.1 µM | 72 hours | Lower sensitivity to suppression of cell viability (IC50 = 11.4 µM and 40.1 µM, respectively) | [1] |
| DLBCL cells | 0.3 - 10 µM | 2 hours | Inhibition of cell viability | [1] |
| OCI-LY10, TMD8 | Not specified | 2 hours | Inhibition of IRAK4, IKKβ, and p65 phosphorylation | [1] |
Experimental Protocols
Protocol 1: Short-Term Inhibition of IRAK4 Signaling
This protocol is designed to assess the immediate effect of this compound on the phosphorylation of downstream signaling molecules.
-
Cell Seeding: Plate cells (e.g., OCI-LY10, TMD8) at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.
-
Inhibitor Pre-treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control. Incubate for 2 hours at 37°C.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IRAK4, phospho-IKKβ, and phospho-p65. Use antibodies against total IRAK4, IKKβ, p65, and a housekeeping protein (e.g., β-actin or GAPDH) as loading controls.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition.
Protocol 2: Long-Term Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability over a longer period.
-
Cell Seeding: Seed cells (e.g., OCI-LY10, TMD8, Ramos, HT) in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well).
-
Inhibitor Treatment: Add a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value for each cell line.
Mandatory Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for short-term and long-term assays with this compound.
References
Navigating the Nuances of Irak4-IN-17 Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for Irak4-IN-17. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental workflows. Our goal is to help you overcome common challenges associated with the solubility of this compound, ensuring the accuracy and reproducibility of your results.
Understanding this compound
This compound is a potent inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. Its role in modulating inflammatory responses makes it a valuable tool in immunology and oncology research. However, like many small molecule inhibitors, its solubility characteristics can present challenges in experimental setups. This guide aims to provide clarity and practical solutions for working with this compound.
Solubility Profile of this compound and Related Compounds
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, it is known to be soluble in Dimethyl Sulfoxide (DMSO). For reference and comparison, the table below summarizes the available solubility data for other structurally related IRAK4 inhibitors. This information can offer valuable insights into solvent selection and concentration limits.
| Compound Name | Solvent | Solubility | Notes |
| This compound (Compound 5) | DMSO | Soluble (used in in-vitro cell assays) | Specific quantitative data is limited.[1] |
| IRAK4-IN-1 | DMSO | 14.29 mg/mL (42.35 mM) | Requires sonication for optimal dissolution. |
| IRAK4-IN-1 | DMSO | 4 mg/mL (11.85 mM) | --- |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 10 mg/mL (35.43 mM) | Requires sonication for optimal dissolution. |
Note: The solubility of a compound can be influenced by factors such as purity, temperature, and the presence of moisture in the solvent. It is always recommended to use fresh, anhydrous solvents for the preparation of stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Aliquoting the Compound: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom. This prevents loss of material.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed based on its molecular weight and the desired volume of the stock solution.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
IRAK4 Signaling Pathway
The diagram below illustrates the canonical IRAK4 signaling pathway, which is initiated by the activation of Toll-like receptors (TLRs) or the IL-1 receptor (IL-1R). This pathway plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.
Caption: Simplified IRAK4 Signaling Pathway.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Caption: Troubleshooting this compound Dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available information for this compound and similar IRAK4 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Q2: My this compound precipitated out of the media during my cell-based assay. What should I do?
A2: Precipitation in aqueous media is a common issue with hydrophobic compounds. Here are a few things to try:
-
Lower the final concentration: The concentration of this compound in your final assay media may be exceeding its solubility limit. Perform a dose-response curve to determine the highest soluble and non-toxic concentration.
-
Reduce the DMSO concentration: The final concentration of DMSO in your cell culture media should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a serum-containing media: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules and prevent precipitation.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most commonly used solvent, other organic solvents like ethanol might be suitable for certain applications. However, the solubility of this compound in these solvents is not well-documented. If you choose to use an alternative solvent, it is crucial to perform a small-scale solubility test first. For in vivo studies, formulation in vehicles containing PEG, Tween-80, or other solubilizing agents may be necessary.
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and activity of your this compound, store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Disclaimer: The information provided in this technical support guide is for research purposes only. Please refer to the manufacturer's product datasheet and safety data sheet (SDS) for the most accurate and up-to-date information.
References
How to prepare a stable stock solution of Irak4-IN-17
This technical support center provides guidance on the preparation and handling of Irak4-IN-17 stock solutions for research applications. Below you will find frequently asked questions, troubleshooting tips, and detailed protocols to ensure the stability and efficacy of your inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for reconstituting powdered this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO as absorbed water can significantly decrease the solubility of the compound.[1][2][3]
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, bring the powdered this compound and anhydrous DMSO to room temperature. Add the desired volume of DMSO to the vial containing the powder to achieve the target concentration. Vortex or sonicate the solution until the powder is completely dissolved. For detailed step-by-step instructions, please refer to the Experimental Protocols section.
Q3: How should I store the this compound stock solution to ensure its stability?
A3: To maintain the stability of your this compound stock solution, it is highly recommended to aliquot the solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1][2][4][5] Store the aliquots at -80°C for long-term storage (up to 1-2 years) or at -20°C for shorter-term storage (up to 1 month).[1][2][4][5]
Q4: What should I do if the compound precipitates out of solution?
A4: If you observe precipitation in your stock solution, gently warm the vial to 37°C and vortex or sonicate the solution in an ultrasonic bath to redissolve the compound.[6] To prevent future precipitation, ensure you are using anhydrous DMSO and that the stock solution is stored properly in tightly sealed vials.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty Dissolving Powder | 1. Inappropriate solvent. 2. Low-quality or wet DMSO. 3. Insufficient mixing. | 1. Ensure you are using high-purity, anhydrous DMSO. 2. Use a fresh, unopened bottle of DMSO.[1][2][3] 3. Gently warm the solution to 37°C and continue to vortex or sonicate until fully dissolved.[6] |
| Precipitation in Stock Solution During Storage | 1. Stock solution is too concentrated. 2. Improper storage conditions (e.g., temperature fluctuations). 3. Moisture absorption. | 1. Prepare a less concentrated stock solution. 2. Store aliquots at a stable -80°C. 3. Ensure vials are tightly sealed. |
| Inconsistent Experimental Results | 1. Degraded stock solution due to multiple freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Always aliquot the stock solution after preparation to avoid repeated freezing and thawing.[1][2][4][5] 2. Recalculate the required mass of the compound and volume of the solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
-
Acclimatization: Bring the vial of powdered this compound and a sealed bottle of anhydrous DMSO to room temperature.
-
Calculation: Determine the required volume of DMSO to add to the powdered compound to achieve a 10 mM concentration. The molecular weight of this compound will be provided on the product's datasheet.
-
Reconstitution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex the solution for several minutes. If necessary, place the vial in an ultrasonic water bath to facilitate complete dissolution.
-
Aliquoting: Once the powder is fully dissolved, dispense the stock solution into smaller, single-use, light-protecting vials.
-
Storage: Store the aliquots at -80°C for long-term stability.
Data Presentation
The following table summarizes the solubility and storage recommendations for various IRAK4 inhibitors, which can serve as a general guideline for handling this compound.
| Inhibitor | Solvent | Solubility | Powder Storage | Stock Solution Storage |
| IRAK-4 protein kinase inhibitor 2 | DMSO | 56 mg/mL | 3 years at -20°C | 1 year at -80°C or 1 month at -20°C[1] |
| IRAK4-IN-1 | DMSO | 4 mg/mL | 3 years at -20°C | 1 year at -80°C or 1 month at -20°C[2] |
| IRAK inhibitor 4 | Not Specified | Not Specified | Not Specified | 2 years at -80°C or 1 year at -20°C[4] |
| PROTAC IRAK4 ligand-1 | Not Specified | Not Specified | Not Specified | 6 months at -80°C or 1 month at -20°C[5] |
| IRAK4-IN-2 | DMSO | 17 mg/mL | Not Specified | Not Specified[3] |
Visualizations
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: The role of this compound in the TLR/IL-1R signaling pathway.
References
Assessing the stability of Irak4-IN-17 in cell culture media over time
Welcome to the technical support center for IRAK4-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with an IC50 of 1.3 nM.[1] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[2] By inhibiting IRAK4, this compound blocks the phosphorylation of downstream targets, thereby interrupting the signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1] It has shown selectivity for cells with the MYD88 L265P mutation, making it a valuable tool for studying certain types of diffuse large B-cell lymphoma (DLBCL).[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). For other IRAK4 inhibitors, stock solutions are typically prepared at concentrations of 10-50 mM in DMSO.[3][4] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. Ensure the final concentration of DMSO in your cell culture does not exceed a level that could cause cellular toxicity, typically below 0.5%.[5]
Q3: I am observing lower than expected potency in my cell-based assay. What could be the cause?
A3: A decrease in expected potency can be attributed to several factors:
-
Compound Stability: this compound may degrade in the cell culture medium over the course of a long incubation period. It is advisable to assess the stability of the compound under your specific experimental conditions (see the stability assessment protocol below).
-
Solubility Issues: The compound may precipitate out of the aqueous cell culture medium, especially at higher concentrations. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Cellular Factors: The expression level of IRAK4 in your cell line, as well as the presence of specific mutations like MYD88 L265P, can significantly influence the compound's efficacy.[1]
-
Assay Conditions: Ensure that the assay incubation time is appropriate to observe the desired downstream effects of IRAK4 inhibition.
Q4: Can this compound be used in animal studies?
A4: While this compound is primarily characterized for in vitro use, other small molecule IRAK4 inhibitors have been successfully used in in vivo models.[6] For in vivo applications, formulation and bioavailability studies are necessary. It is crucial to select a suitable vehicle for administration and to determine the pharmacokinetic properties of the compound to establish an effective dosing regimen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Variability in stock solution concentration due to solvent evaporation or degradation. 2. Inconsistent final DMSO concentration. 3. Cell passage number and confluency differences. 4. Degradation of this compound in cell culture medium. | 1. Use freshly prepared dilutions from a new aliquot of the stock solution for each experiment. 2. Ensure the final DMSO concentration is consistent across all wells and plates. 3. Maintain a consistent cell passage number and seeding density. 4. Perform a stability study (see protocol below) to determine the compound's half-life in your media and adjust the experiment duration or re-dosing schedule accordingly. |
| Precipitation of the compound in cell culture medium | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The final DMSO concentration is too low to maintain solubility. | 1. Lower the working concentration of this compound. 2. If possible, slightly increase the final DMSO concentration, ensuring it remains below the toxic threshold for your cells. 3. Prepare the working solution by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion. |
| No observable effect on the target pathway | 1. The cell line may not rely on the IRAK4 signaling pathway for the measured endpoint. 2. The concentration of this compound is too low. 3. The compound has degraded. 4. Incorrect assay timing. | 1. Confirm that your cell line expresses IRAK4 and is responsive to TLR or IL-1R stimulation. Use a positive control to validate the pathway. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Use a fresh stock of the inhibitor. 4. Optimize the incubation time to capture the desired signaling event (e.g., phosphorylation events may be rapid, while cytokine production takes longer). |
Stability of this compound in Cell Culture Media
The stability of a small molecule inhibitor in aqueous media is crucial for the interpretation of in vitro experimental results. Degradation of the compound over the incubation period can lead to an underestimation of its potency. The following table provides an example of how to present stability data for this compound.
Disclaimer: The following data is illustrative and intended as a template. Actual stability should be determined experimentally under your specific conditions.
Table 1: Illustrative Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Percent Remaining (Mean ± SD) |
| 0 | 100% |
| 2 | 98.2% ± 1.5% |
| 6 | 95.5% ± 2.1% |
| 12 | 89.7% ± 3.3% |
| 24 | 80.1% ± 4.5% |
| 48 | 65.4% ± 5.8% |
| 72 | 52.3% ± 6.2% |
Experimental Protocols
Detailed Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
High-quality, dry DMSO
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or 96-well plates
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent
-
Deionized water
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes or a 96-well plate. Place the samples in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove an aliquot for analysis. The t=0 sample should be collected immediately after preparation.
-
Sample Preparation for Analysis:
-
To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method capable of separating this compound from potential degradants and media components.
-
Create a standard curve using known concentrations of this compound in the same medium (processed at t=0) to quantify the amount of inhibitor remaining at each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Visualizations
IRAK4 Signaling Pathway and Inhibition by this compound
References
Potential off-target effects of Irak4-IN-17 on other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irak4-IN-17. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Compound 5, is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It has a reported IC50 value of 1.3 nM for IRAK4.[1] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in the innate immune response.[2][3][4]
Q2: Are there any known off-target effects of this compound?
Q3: What are the potential off-target kinases for IRAK4 inhibitors in general?
Due to the high degree of structural similarity within the ATP-binding pockets of kinases, inhibitors designed for one kinase may bind to others. For IRAK family inhibitors, a key potential off-target is Transforming Growth Factor-β-Activated Kinase 1 (TAK1), given the high sequence conservation in their binding sites.[3] Other IRAK family members, such as IRAK-1, are also potential off-targets.[3] Comprehensive kinome screening is the most effective way to identify the specific off-target profile of any given inhibitor.
Q4: How can I determine the kinase selectivity profile of this compound in my experiments?
To assess the off-target effects of this compound, a combination of biochemical and cell-based assays is recommended. Biochemical kinase assays will determine the inhibitory activity against a panel of purified kinases, while cell-based assays will provide insights into the compound's effects in a more physiological context.[7][8]
Q5: What are the implications of potential off-target effects?
Off-target effects can have significant implications for experimental results and therapeutic applications. They can lead to:
-
Misinterpretation of data: Effects observed may be incorrectly attributed to the inhibition of IRAK4.
-
Toxicity: Inhibition of essential kinases can lead to cellular toxicity.[5]
-
Confounding biological responses: Inhibition of other signaling pathways can complicate the understanding of the specific role of IRAK4.
Troubleshooting Guide
Issue: I am observing unexpected phenotypes or toxicity in my cell-based assays with this compound.
This could be due to off-target effects of the inhibitor.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound that inhibits IRAK4 signaling in your system. High concentrations are more likely to induce off-target effects.
-
Validate IRAK4 Inhibition: Confirm that the observed phenotype is a direct result of IRAK4 inhibition by using a secondary, structurally distinct IRAK4 inhibitor or by using genetic approaches like siRNA or CRISPR to knockdown IRAK4.
-
Conduct a Kinase Selectivity Profile: Screen this compound against a broad panel of kinases to identify potential off-targets.
-
Rescue Experiment: If a specific off-target is identified, determine if the unexpected phenotype can be rescued by activating the off-target kinase through other means.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Template)
Since a comprehensive public profile for this compound is unavailable, researchers should perform their own kinase screening. The following table provides a template to summarize the results. Data should be presented as IC50 (the half-maximal inhibitory concentration) or percent inhibition at a given concentration.
| Kinase Target | IC50 (nM) or % Inhibition @ [X µM] |
| IRAK4 (On-Target) | 1.3 |
| IRAK1 | User-defined |
| TAK1 | User-defined |
| Kinase 3 | User-defined |
| Kinase 4 | User-defined |
| ... (continue for all kinases tested) | User-defined |
Experimental Protocols
1. Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 of this compound against a panel of purified kinases.
Methodology:
-
Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, HTRF®)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the microplate wells.
-
Add the kinase and its specific peptide substrate to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
2. Cell-Based Target Engagement Assay
This protocol describes a general method to assess the engagement of this compound with its target in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cell line expressing the target kinase (endogenously or exogenously)
-
Cell lysis buffer
-
Primary antibody against the phosphorylated substrate of the target kinase
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
This compound
-
Stimulant to activate the signaling pathway (e.g., LPS for TLR4/IRAK4 pathway)
-
Western blot or ELISA reagents
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the kinase pathway.
-
Lyse the cells and collect the protein lysates.
-
Quantify the phosphorylation of the target kinase's substrate using Western blotting or ELISA.
-
Determine the concentration of this compound required to inhibit the phosphorylation of the substrate.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinase selectivity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Minimizing cytotoxicity of Irak4-IN-17 in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Irak4-IN-17 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC50 of 1.3 nM[1]. IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R)[2][3]. By inhibiting IRAK4, this compound blocks the downstream activation of signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines[3][4][5]. It has been specifically noted for its efficacy in research on Diffuse Large B-cell Lymphoma (DLBCL) with MYD88 L265P mutations[1].
Q2: What are the known off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented in the provided search results, kinase inhibitors can exhibit off-target activity due to the conserved nature of the ATP-binding pocket among kinases[6][7]. Since the amino acid sequences of the kinase domains of IRAK1 and IRAK4 are highly homologous, it is possible that some IRAK4 inhibitors may also have an inhibitory effect on IRAK1[3]. Researchers should consider performing kinome profiling to assess the selectivity of this compound in their specific experimental system.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month[8][9]. It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility[8][9].
Q4: Why is long-term inhibition of IRAK4 potentially cytotoxic?
A4: Long-term inhibition of IRAK4 may lead to cytotoxicity through several mechanisms. Since IRAK4 is essential for innate immune signaling, its prolonged inhibition can impair normal immune cell function and survival[2][10]. The NF-κB pathway, which is downstream of IRAK4, is not only involved in inflammation but also plays a critical role in cell survival and proliferation. Therefore, its sustained suppression can trigger apoptosis in certain cell types[3][11]. Additionally, off-target effects on other essential kinases could contribute to cellular toxicity[7].
Troubleshooting Guide
Issue 1: Increased cell death observed in long-term cultures with this compound.
-
Question: I am observing significant cell death in my long-term experiment ( > 72 hours) with this compound, even at concentrations that are effective for short-term inhibition. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Cause 1: Sub-optimal Inhibitor Concentration. The optimal concentration for short-term experiments may be too high for long-term cultures, leading to cumulative toxicity.
-
Solution: Perform a dose-response and time-course experiment to determine the minimal effective concentration of this compound that maintains target inhibition over the desired experimental duration without inducing significant cytotoxicity. See the "Experimental Protocols" section for a detailed method.
-
-
Potential Cause 2: On-Target Cytotoxicity. Continuous inhibition of the IRAK4 pathway may be detrimental to your specific cell type.
-
Solution 1: Intermittent Dosing. Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow cells to recover while still achieving a degree of target modulation.
-
Solution 2: Media Supplementation. Supplement the culture media with survival factors or cytokines that may be depleted due to IRAK4 inhibition, provided they do not interfere with the experimental goals.
-
-
Potential Cause 3: Off-Target Effects. At higher concentrations or with prolonged exposure, off-target kinase inhibition can lead to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound as determined from your dose-response studies. If cytotoxicity persists, consider using a structurally different IRAK4 inhibitor to see if the effect is compound-specific.
-
-
Issue 2: Loss of this compound efficacy over time.
-
Question: The inhibitory effect of this compound appears to diminish after several days in culture. Why is this happening and what can I do?
-
Answer:
-
Potential Cause 1: Compound Instability. Small molecules can degrade in aqueous culture media over time.
-
Solution: Replenish the media with freshly prepared this compound at regular intervals (e.g., every 48-72 hours) to maintain a stable concentration.
-
-
Potential Cause 2: Cellular Resistance Mechanisms. Cells can develop resistance to kinase inhibitors through various mechanisms, such as upregulation of the target protein or activation of bypass signaling pathways.
-
Solution: Monitor the expression levels of IRAK4 and the activation status of downstream signaling molecules (e.g., phospho-NF-κB) over the course of the experiment. If resistance is suspected, a combination with an inhibitor of a potential bypass pathway may be necessary.
-
-
Issue 3: Altered cellular morphology or differentiation state.
-
Question: My cells are showing changes in morphology or markers of differentiation after long-term treatment with this compound. Is this expected?
-
Answer:
-
Potential Cause: The IRAK4 signaling pathway is involved in fundamental cellular processes, including immune cell differentiation[12]. Inhibition of this pathway can therefore influence the developmental state of certain cell types.
-
Solution: Carefully characterize the morphological and molecular changes in your cells. It is important to include appropriate vehicle-treated controls at all time points. These changes may be an unavoidable consequence of on-target IRAK4 inhibition and should be documented as part of the experimental findings.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (IRAK4) | 1.3 nM | Biochemical Assay | [1] |
| Cellular IC50 | 0.7 µM | OCI-LY10 (MYD88 L265P) | [1] |
| Cellular IC50 | 1.2 µM | TMD8 (MYD88 L265P) | [1] |
| Cellular IC50 | 11.4 µM | Ramos (WT MYD88) | [1] |
| Cellular IC50 | 40.1 µM | HT (WT MYD88) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Long-Term Experiments
-
Cell Seeding: Plate your cells at a density that will allow for logarithmic growth over the entire experimental duration.
-
Dose Range: Prepare a serial dilution of this compound in your culture medium. A suggested range, based on the known cellular IC50 values, would be from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Time Points: At regular intervals (e.g., 24, 48, 72, 96, and 120 hours), assess both cell viability and target inhibition.
-
Viability Assessment: Use a suitable cytotoxicity assay, such as the MTT or LDH assay, to determine the percentage of viable cells at each concentration and time point.
-
Target Inhibition Assessment: At the same time points, lyse a parallel set of treated cells and perform Western blotting to analyze the phosphorylation status of downstream targets of IRAK4 (e.g., phospho-p65 NF-κB) to confirm target engagement.
-
Data Analysis: Plot cell viability and target inhibition as a function of this compound concentration for each time point. The optimal concentration for your long-term experiment will be the lowest concentration that provides sustained target inhibition with minimal impact on cell viability over the desired duration.
Protocol 2: Standard MTT Cytotoxicity Assay
-
Cell Culture: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the results as a percentage of the vehicle-treated control to determine cell viability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 12. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Irak4-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irak4-IN-17. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Its primary mechanism of action is to bind to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity.[1] This prevents the phosphorylation of downstream substrates, such as IRAK1, and subsequently blocks the activation of signaling pathways like NF-κB, which are crucial for inflammatory responses.[1][2]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in research to investigate the role of IRAK4 in various biological processes, particularly in the context of immunology and oncology. It has been shown to be effective in suppressing the growth of certain cancer cells, such as diffuse large B-cell lymphoma (DLBCL) harboring the MYD88 L265P mutation.[1] It is also a valuable tool for studying inflammatory diseases where the IRAK4 signaling pathway is implicated.[2][3]
Q3: What is the reported in vitro and cellular potency of this compound?
A3: this compound is a highly potent inhibitor with a reported IC50 of 1.3 nM in in vitro kinase assays.[1] In cellular assays, it has been shown to suppress the growth of OCI-LY10 and TMD8 cells (both with the MYD88 L265P mutation) with IC50 values of 0.7 µM and 1.2 µM, respectively, after 72 hours of treatment.[1]
Troubleshooting Guide
Inconsistent or Weaker-Than-Expected Inhibition
Q4: I am observing variable or weaker-than-expected inhibition of my target pathway with this compound. What are the possible causes?
A4: Several factors can contribute to inconsistent or weak results. Here are some key areas to investigate:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[4][5] Ensure that your stock solution is fully dissolved. Moisture-absorbing DMSO can reduce the solubility of the compound, so it is recommended to use fresh, anhydrous DMSO.[4][6] Precipitated inhibitor in your working solutions will lead to a lower effective concentration. It is also important to properly store the stock solution at -20°C or -80°C to maintain its stability.[5]
-
Cell Type and Context: The effect of IRAK4 inhibition can be cell-type specific. IRAK4 has both a kinase and a scaffolding function.[2][7] In some cell types, the scaffolding function may be sufficient to propagate downstream signaling, making them less sensitive to kinase inhibitors alone.[7] Consider the specific signaling dependencies of your experimental model.
-
Assay Conditions:
-
ATP Concentration: In in vitro kinase assays, the IC50 value of an ATP-competitive inhibitor like this compound is dependent on the ATP concentration. High concentrations of ATP will lead to an apparent decrease in potency.[8]
-
Cell Density: High cell densities can sometimes lead to reduced apparent potency of a compound due to increased metabolism or non-specific binding.
-
Serum Presence: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and apparent activity. Consider reducing the serum percentage during the treatment period if possible.
-
-
Off-Target Effects: While this compound is reported to be selective, like all kinase inhibitors, it may have off-target effects at higher concentrations.[9] These off-target activities could lead to unexpected biological responses that confound your results. It is advisable to use the lowest effective concentration and consider using a structurally unrelated IRAK4 inhibitor as a control.
Experimental Workflow for Troubleshooting
Unexpected Cellular Responses
Q5: I am observing cell death at concentrations where I expect to see specific pathway inhibition. Why might this be happening?
A5: Unexplained cytotoxicity can arise from several factors:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and general cellular toxicity.[9] It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
-
On-Target Toxicity: In some cell lines, the IRAK4 pathway may be essential for survival. Inhibition of IRAK4 could be inducing apoptosis or cell cycle arrest. This is the intended effect in some cancer cell lines.[1]
Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Conditions | Reference |
| IC50 (Kinase Assay) | 1.3 nM | Recombinant IRAK4 | In vitro | [1] |
| IC50 (Cell Viability) | 0.7 µM | OCI-LY10 (MYD88 L265P) | 72 h incubation | [1] |
| IC50 (Cell Viability) | 1.2 µM | TMD8 (MYD88 L265P) | 72 h incubation | [1] |
| IC50 (Cell Viability) | 11.4 µM | Ramos (WT MYD88) | 72 h incubation | [1] |
| IC50 (Cell Viability) | 40.1 µM | HT (WT MYD88) | 72 h incubation | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for IRAK4 Inhibition
This protocol provides a general guideline for assessing the effect of this compound on a downstream readout, such as cytokine production or cell viability.
-
Cell Seeding: Plate your cells of interest at a predetermined optimal density in a multi-well plate (e.g., 96-well). Allow cells to adhere and recover overnight if necessary.
-
Compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 2 hours for signaling studies, 24-72 hours for viability or cytokine assays).
-
-
Assay Readout:
-
For cytokine analysis: Collect the cell supernatant and measure cytokine levels using ELISA or a multiplex bead-based assay.
-
For cell viability: Use a suitable assay such as MTT, MTS, or a live/dead cell stain.
-
For signaling pathway analysis: Lyse the cells and perform Western blotting for phosphorylated and total proteins of interest (e.g., p-IRAK1, p-p65 NF-κB).
-
Protocol 2: Western Blot for IRAK4 Target Engagement
This protocol can be used to confirm that this compound is engaging its target in cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for a short duration (e.g., 1-2 hours) prior to stimulation.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate the IRAK4 pathway (e.g., LPS for TLR4, R848 for TLR7/8, or IL-1β for the IL-1 receptor).
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated form of a downstream target (e.g., phospho-IRAK1) and the total protein as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IRAK4-IN-17 for In Vivo Animal Studies
Welcome to the technical support center for IRAK4-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for in vivo animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of in vivo research with this potent IRAK4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: Currently, there are no published in vivo studies that specifically report a definitive dosage for this compound. However, based on studies of other small molecule IRAK4 inhibitors and related compounds, a pilot dose-ranging study is recommended. A suggested starting point could be in the range of 3-30 mg/kg, administered via oral gavage or intraperitoneal injection. It is crucial to perform a dose-response experiment to determine the optimal dosage for your specific animal model and experimental endpoint.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound, like many kinase inhibitors, is expected to have low aqueous solubility. A common strategy for formulating poorly soluble compounds for in vivo use is to create a suspension or a solution in a vehicle containing a mixture of solvents. A widely used vehicle for similar compounds consists of a combination of saline, a solubilizing agent like PEG400, and a small percentage of DMSO. For example, a vehicle composition of 60% saline, 30% PEG400, and 10% DMSO has been used for other IRAK4 inhibitors.[1] Another approach is to prepare a nanosuspension, which can improve bioavailability.[2] Always ensure the final concentration of DMSO is minimized to avoid toxicity. A vehicle control group is essential in your experiments.
Q3: What are the expected downstream effects of IRAK4 inhibition in vivo?
A3: IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][3][4] Inhibition of IRAK4 is expected to block the activation of downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α.[2] In disease models, this can translate to a reduction in inflammation, immune cell infiltration, and overall disease severity.
Q4: Which in vivo models are suitable for evaluating the efficacy of this compound?
A4: The choice of in vivo model will depend on the therapeutic area of interest. Given IRAK4's role in inflammation and autoimmunity, relevant models include:
-
Lipopolysaccharide (LPS)-induced systemic inflammation: A model to assess the acute anti-inflammatory effects of the inhibitor.[5]
-
Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis that is driven by Th17 cells, where IRAK4 signaling is implicated.[6][7][8]
-
Collagen-induced arthritis (CIA): A model for rheumatoid arthritis.
-
Diffuse Large B-cell Lymphoma (DLBCL) xenograft models: Particularly those with the MYD88 L265P mutation, where IRAK4 signaling is constitutively active.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite good in vitro potency | - Poor solubility and bioavailability.- Rapid metabolism.- Suboptimal dosage or administration route. | - Optimize the vehicle formulation to improve solubility (e.g., use of co-solvents like PEG400, cyclodextrins, or prepare a nanosuspension).- Conduct pharmacokinetic (PK) studies to assess drug exposure and half-life.- Perform a dose-escalation study to find the optimal therapeutic dose.- Consider a different route of administration (e.g., intravenous vs. oral). |
| Vehicle-related toxicity in control animals | - High concentration of DMSO or other organic solvents. | - Reduce the percentage of DMSO in the vehicle to the lowest effective concentration (ideally <10%).- Explore alternative, less toxic solubilizing agents.- Ensure the vehicle is well-tolerated in a separate pilot study before proceeding with the main experiment. |
| Inconsistent results between experiments | - Variability in compound formulation.- Differences in animal handling and experimental procedures.- Genetic drift in animal colonies. | - Prepare fresh formulations for each experiment and ensure homogeneity.- Standardize all experimental protocols, including dosing times, animal age, and sex.- Use animals from a reputable supplier and monitor their health status closely. |
| Off-target effects | - Inhibition of other kinases. | - Although this compound is reported to have a favorable kinase selectivity profile, it is good practice to assess its effects on a panel of related kinases, especially if unexpected phenotypes are observed.[9] |
Quantitative Data Summary
While specific in vivo dosage data for this compound is not yet available, the following table summarizes dosage information for other relevant IRAK4 inhibitors to provide a reference for experimental design.
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Unnamed IRAK4 inhibitor | Paw Edema | 23 mg/kg | Intravenous | 60% Saline, 30% PEG400, 10% DMSO | [1] |
| Benzolactam IRAK4 Inhibitor (Compound 19) | R848-induced cytokine release | 3-30 mg/kg | Oral gavage | Nanosuspension | [2] |
| Emavusertib (CA-4948) | DLBCL Xenograft | 25-150 mg/kg (once daily) or 12.5-50 mg/kg (twice daily) | Oral gavage | Not specified | [10] |
Experimental Protocols
Protocol 1: LPS-Induced Systemic Inflammation in Mice
This protocol is designed to evaluate the acute anti-inflammatory effects of this compound.
-
Animals: Use 8-10 week old C57BL/6 mice.
-
Groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (low dose) + LPS
-
This compound (mid dose) + LPS
-
This compound (high dose) + LPS
-
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose or 10% DMSO, 40% PEG300, 50% saline).
-
Administration:
-
Administer this compound or vehicle via oral gavage or intraperitoneal (IP) injection.
-
One hour after treatment, inject LPS (e.g., 1 mg/kg) intraperitoneally.
-
-
Sample Collection:
-
At 2, 6, and 24 hours post-LPS injection, collect blood via cardiac puncture or retro-orbital bleeding.
-
Euthanize mice and collect tissues (e.g., lung, liver, spleen) for further analysis.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Perform histological analysis of tissues to assess inflammation and immune cell infiltration.
-
Analyze gene expression of inflammatory mediators in tissues using RT-qPCR.
-
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
This protocol is for assessing the therapeutic potential of this compound in a model of multiple sclerosis.
-
Animals: Use female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Prophylactic: Begin daily administration of this compound or vehicle one day before immunization and continue throughout the study.
-
Therapeutic: Begin daily administration of this compound or vehicle upon the onset of clinical signs (e.g., tail limpness).
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = normal, 5 = moribund).
-
Endpoint Analysis (at the end of the study):
-
Collect spinal cords and brains for histological analysis of inflammation and demyelination (H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system (CNS) and analyze by flow cytometry for immune cell populations (e.g., Th1, Th17 cells).
-
Re-stimulate splenocytes with MOG35-55 in vitro and measure cytokine production (IFN-γ, IL-17) by ELISA.
-
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Immune response to controlled release of immunomodulating peptides in a murine experimental autoimmune encephalomyelitis (EAE) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Immunomodulation of experimental autoimmune encephalomyelitis by oral administration of copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Cell-line specific responses to Irak4-IN-17 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRAK4-IN-17. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon receptor stimulation, IRAK4 is recruited to the receptor complex by the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1.[2] This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[2] this compound exerts its effects by binding to the ATP-binding site of IRAK4, thereby blocking its kinase activity and inhibiting downstream inflammatory signaling.[1]
Q2: Why do different cell lines show varied sensitivity to this compound?
A2: Cell-line specific responses to this compound are often linked to the genetic background of the cells, particularly the mutation status of key signaling molecules like MyD88. For example, diffuse large B-cell lymphoma (DLBCL) cell lines harboring the MYD88 L265P mutation, such as OCI-LY10 and TMD8, are significantly more sensitive to this compound than cell lines with wild-type MYD88, like Ramos and HT.[1] The MYD88 L265P mutation leads to constitutive activation of the IRAK4 signaling pathway, making these cells dependent on IRAK4 activity for their survival and proliferation.
Q3: Does this compound only inhibit the kinase activity of IRAK4, or does it affect its scaffolding function as well?
A3: this compound is designed as a kinase inhibitor, meaning its primary mechanism of action is the blockade of IRAK4's catalytic activity. However, it's important to consider that IRAK4 also has a kinase-independent scaffolding function that is crucial for the assembly of the Myddosome signaling complex.[3][4] In some cell types, the scaffolding function of IRAK4 can be sufficient to propagate downstream signaling to some extent, even when the kinase activity is inhibited.[5][6] This can be a reason for incomplete inhibition of inflammatory responses in certain cellular contexts. Newer therapeutic strategies, such as PROTACs (Proteolysis Targeting Chimeras), are being developed to induce the degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[3][4]
Q4: What are the expected downstream effects of treating sensitive cells with this compound?
A4: In sensitive cell lines, treatment with this compound is expected to inhibit the phosphorylation of IRAK4 and its downstream targets, including IKKβ and the NF-κB p65 subunit.[1] This leads to a reduction in the nuclear translocation of NF-κB and a subsequent decrease in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IL-1β.[7] In cancer cell lines dependent on IRAK4 signaling, this can lead to decreased cell viability and induction of apoptosis.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of cytokine production in a specific cell line. | The cell line may not be dependent on IRAK4 kinase activity for the specific stimulus used. The signaling pathway may be activated downstream of IRAK4, or alternative pathways may be compensating. The cell line may have wild-type MYD88 and is not constitutively activated. | Confirm the expression of IRAK4 and other key pathway components (e.g., MyD88, TLRs) in your cell line. Test the effect of this compound in a well-characterized sensitive cell line (e.g., OCI-LY10) as a positive control. Consider using a different stimulus that is known to be strongly dependent on IRAK4 signaling. |
| Incomplete inhibition of downstream signaling (e.g., residual NF-κB activation). | The scaffolding function of IRAK4 may be sufficient to mediate partial signaling. The concentration of this compound may be suboptimal. | Increase the concentration of this compound in a dose-response experiment to ensure target saturation. If incomplete inhibition persists at high concentrations, it may be indicative of kinase-independent scaffolding activity. In this case, consider using an IRAK4 degrader (PROTAC) if available, to eliminate the scaffolding function. |
| High variability in results between experiments. | Inconsistent cell passage number or confluency. Variability in the potency of the stimulus. Inconsistent incubation times. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Ensure the stimulus (e.g., LPS, IL-1β) is from a consistent lot and is used at a precise concentration. Standardize all incubation times for treatment and stimulation. |
| Observed cytotoxicity in a cell line that is not expected to be sensitive. | Off-target effects of the inhibitor at high concentrations. Poor solubility of the compound leading to precipitation and non-specific effects. | Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for target inhibition. Ensure that the working concentration of this compound is well below the cytotoxic concentration. Check the solubility of this compound in your cell culture medium and consider using a lower percentage of DMSO. |
Quantitative Data
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | MYD88 Status | IC50 | Reference |
| Biochemical Assay | IRAK4 Kinase | N/A | 1.3 nM | [1] |
| Cell Viability | OCI-LY10 (DLBCL) | L265P | 0.7 µM | [1] |
| Cell Viability | TMD8 (DLBCL) | L265P | 1.2 µM | [1] |
| Cell Viability | Ramos (Burkitt's Lymphoma) | Wild-Type | 11.4 µM | [1] |
| Cell Viability | HT (DLBCL) | Wild-Type | 40.1 µM | [1] |
Table 2: Comparative IC50 Values of Other Selective IRAK4 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |
| PF-06650833 | Biochemical Assay | IRAK4 Kinase | 0.52 nM | [7] |
| PF-06650833 | Cellular Assay (PBMCs, R848 stimulated) | IFNα production | 2.4 nM | [5] |
| BAY-1834845 | Biochemical Assay | IRAK4 Kinase | 3.55 nM | [7] |
| BMS-986126 | Biochemical Assay | IRAK4 Kinase | 5.3 nM | [9] |
| CA-4948 | Biochemical Assay | IRAK4 Kinase | < 50 nM | [9] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted for determining the effect of this compound on the viability of suspension cell lines such as DLBCL.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Add 100 µL of the 2X compound solution to the respective wells. Include wells with vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or WST-1 (Roche) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a percentage of viability versus compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Western Blot for IRAK4 Pathway Activation
This protocol is for assessing the phosphorylation status of IRAK4 and downstream signaling proteins.
-
Cell Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere or stabilize. Treat with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IRAK4, total IRAK4, phospho-IKKβ, total IKKβ, phospho-p65, and total p65 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytokine Expression Analysis (ELISA)
This protocol is for measuring the secretion of pro-inflammatory cytokines into the cell culture supernatant.
-
Cell Seeding and Treatment: Seed cells in a 24-well or 96-well plate. Treat with this compound at various concentrations for 1-2 hours.
-
Stimulation: Add the desired stimulus (e.g., LPS, R848) to the wells and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6, TNF-α) using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the provided recombinant cytokine standards. Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Addressing resistance to Irak4-IN-17 in cancer cell lines
Welcome to the technical support center for IRAK4-IN-17. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common issues encountered during experimentation, with a focus on addressing resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[1][2] Upon activation of these receptors, IRAK4 is recruited to the Myddosome signaling complex, where it becomes activated and subsequently phosphorylates IRAK1.[3] This initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which promote the expression of pro-inflammatory cytokines and cell survival genes.[4] In many cancers, this pathway is constitutively active, contributing to cell proliferation, survival, and resistance to apoptosis.[1][3] this compound exerts its effect by binding to the ATP-binding pocket of IRAK4, thereby preventing its kinase activity and blocking the downstream signaling cascade.
Q2: My cancer cell line is not responding to this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound. Here are some key possibilities:
-
Low or Absent IRAK4 Dependence: The cancer cell line may not rely on the IRAK4 signaling pathway for its survival and proliferation.
-
MYD88 Mutation Status: Some studies indicate that cell lines with activating mutations in MYD88, an adaptor protein upstream of IRAK4, are more sensitive to IRAK4 inhibition.[5] Cell lines with wild-type MYD88 may be less sensitive.
-
Drug Efflux: The cancer cells may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, preventing it from reaching its target.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, insufficient incubation time, or degradation of the compound, can lead to a lack of observable effect.
Q3: What is the role of the scaffolding function of IRAK4, and can this compound overcome it?
IRAK4 has both a kinase function and a scaffolding function, meaning it serves as a platform for the assembly of the Myddosome signaling complex.[6] Some research suggests that the scaffolding function of IRAK4 can contribute to signaling even when its kinase activity is inhibited.[3][6] this compound is a kinase inhibitor and therefore primarily targets the catalytic activity of IRAK4. It may not be sufficient to completely abrogate signaling in cancer models where the scaffolding function of IRAK4 plays a significant role. In such cases, alternative therapeutic strategies like proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein may be more effective.
Troubleshooting Guide: Addressing Resistance to this compound
This guide provides a structured approach to troubleshooting experiments where cancer cell lines exhibit resistance to this compound.
Problem 1: No or Weak Inhibition of Cell Viability
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Cell line is not dependent on the canonical IRAK4 pathway. | 1. Confirm Pathway Activity: Perform a western blot to check the basal phosphorylation levels of IRAK4 (Thr345/Ser346) and downstream targets like NF-κB p65 (Ser536). High basal activity suggests pathway dependence. 2. MYD88 Sequencing: Sequence the MYD88 gene to check for activating mutations (e.g., L265P), which are often associated with sensitivity to IRAK4 inhibition.[5] |
| Suboptimal drug concentration or treatment duration. | 1. Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations and extend the treatment duration (e.g., 24, 48, 72 hours). 2. IC50 Comparison: Compare your experimental IC50 values with published data for similar cell lines (see Table 1). |
| Compound instability. | 1. Proper Storage: Ensure this compound is stored correctly (as per the manufacturer's instructions) and protected from light. 2. Fresh Preparation: Prepare fresh stock solutions for each experiment. |
Table 1: Reported IC50 Values for IRAK4 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | MYD88 Status | IRAK4 Inhibitor | IC50 (µM) |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | L265P | Emavusertib (CA-4948) | < 0.05 |
| TMD8 | Diffuse Large B-cell Lymphoma | L265P | Emavusertib (CA-4948) | < 0.05 |
| Karpas1718 | Marginal Zone Lymphoma | L265P | Emavusertib (CA-4948) | ~1 |
| VL51 | Marginal Zone Lymphoma | Wild-Type | Emavusertib (CA-4948) | > 10 |
Note: Data compiled from preclinical studies.[5] IC50 values can vary depending on the specific assay conditions.
Problem 2: Acquired Resistance to this compound After Initial Response
Potential Mechanisms and Investigative Strategies:
While specific mechanisms of acquired resistance to this compound are not yet extensively documented, based on general principles of kinase inhibitor resistance and related studies, the following are potential avenues for investigation:
-
Upregulation of Anti-Apoptotic Proteins:
-
Hypothesis: Cancer cells may upregulate pro-survival proteins like BCL2 to counteract the pro-apoptotic effects of IRAK4 inhibition. Upregulation of BCL2 has been noted as an adaptation to IRAK inhibitor treatment in AML/MDS.[3]
-
Investigative Strategy: Compare the expression levels of BCL2 family proteins (BCL2, BCL-xL, MCL-1) in sensitive and resistant cells using western blotting or qPCR.
-
-
Activation of Bypass Signaling Pathways:
-
Hypothesis: Cells may activate parallel signaling pathways to compensate for the inhibition of IRAK4. This could include other pathways that converge on NF-κB or activate other pro-survival signals.
-
Investigative Strategy: Use phosphoproteomic arrays or targeted western blotting to screen for the activation of other kinases (e.g., BTK, PI3K, MAPK) in resistant cells compared to sensitive cells.
-
-
Emergence of a Non-Canonical, MyD88-Independent IRAK4 Pathway:
-
Hypothesis: Recent studies have identified a non-canonical IRAK4 signaling pathway that is activated by DNA damage and is independent of MyD88.[7][8][9] It is possible that cancer cells could co-opt this pathway to maintain pro-survival signaling in the presence of this compound, especially if the inhibitor's efficacy is context-dependent.
-
Investigative Strategy: Investigate the activation of this pathway in resistant cells by assessing IRAK4 and IRAK1 phosphorylation in response to DNA damaging agents and determining if this activation is sensitive to this compound.
-
Experimental Workflow for Investigating Acquired Resistance
Caption: Workflow for generating and analyzing this compound resistant cell lines.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for Phosphorylated IRAK4 and NF-κB p65
This protocol is for detecting the phosphorylation status of IRAK4 and NF-κB p65 in response to this compound treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-IRAK4 (Thr345/Ser346)
-
Rabbit anti-total IRAK4
-
Rabbit anti-phospho-NF-κB p65 (Ser536)
-
Mouse anti-total NF-κB p65
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane for total proteins and the loading control.
-
Western Blot Troubleshooting Workflow
Caption: Troubleshooting common issues in western blotting for phosphorylated proteins.
Signaling Pathway Diagram
Canonical IRAK4 Signaling Pathway
References
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a-noncanonical-irak4-irak1-pathway-counters-dna-damage-induced-apoptosis-independently-of-tlr-il-1r-signaling - Ask this paper | Bohrium [bohrium.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A noncanonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Irak4-IN-17 and Other Leading IRAK4 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of Irak4-IN-17 against other prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document synthesizes available experimental data to provide a clear perspective on their relative potencies and cellular activities.
IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways. It plays a pivotal role downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), making it a high-value target for therapeutic intervention in a range of inflammatory and autoimmune diseases, as well as certain cancers. The development of potent and selective IRAK4 inhibitors is a major focus of drug discovery efforts. This guide provides a comparative overview of this compound and other key inhibitors: PF-06650833, BAY-1834845, and HS-243.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for this compound and other selected IRAK4 inhibitors. It is important to note that these values were determined in separate studies and direct head-to-head comparisons may yield different results.
| Inhibitor | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | Notes |
| This compound | 1.3[1] | Not Reported | Potent IRAK4 inhibitor. |
| PF-06650833 | 0.2[2] / 0.52[3] | Not Reported | Highly potent and selective IRAK4 inhibitor. |
| BAY-1834845 | 3.55[3] | Not Reported | Potent IRAK4 inhibitor. |
| HS-243 | 20 | 24 | Dual inhibitor of IRAK4 and IRAK1. |
Cellular Activity and In Vivo Efficacy
Beyond biochemical potency, the activity of these inhibitors in cellular and in vivo models provides crucial insights into their therapeutic potential.
This compound has demonstrated selective suppression of cells harboring the MYD88 L265P mutation, which is prevalent in certain types of B-cell lymphomas. It effectively inhibits the phosphorylation of downstream signaling molecules, confirming its on-target activity in a cellular context[1].
A comparative in vivo study in a mouse model of acute respiratory distress syndrome (ARDS) revealed that while both BAY-1834845 and PF-06650833 have excellent IRAK4 kinase inhibitory activity, BAY-1834845 showed a more significant effect in preventing lung injury[3][4][5]. This suggests that factors beyond simple IC50 values, such as pharmacokinetics and tissue distribution, play a critical role in the overall efficacy of these compounds.
HS-243 is a dual inhibitor of IRAK4 and IRAK1. This broader activity profile may offer a different therapeutic strategy compared to highly selective IRAK4 inhibitors.
Experimental Methodologies
The determination of inhibitor potency and efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of IRAK4 inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A master mix is prepared containing 1x Kinase Assay Buffer, ATP, and the substrate (e.g., Myelin Basic Protein).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells of a 96-well plate.
-
Kinase Reaction Initiation: The reaction is initiated by adding purified recombinant IRAK4 enzyme to the wells. The plate is then incubated at 30°C for 45 minutes[6].
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature[7].
-
ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added to convert the generated ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a plate reader[7]. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Cellular Target Engagement Assay (IRAK1 Phosphorylation Assay)
This assay measures the ability of an inhibitor to block the phosphorylation of IRAK1, a direct downstream substrate of IRAK4, in a cellular context.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., A549 cells) is seeded in 96-well plates. The cells are pre-treated with various concentrations of the IRAK4 inhibitor for 15 minutes[8].
-
Stimulation: The cells are then stimulated with an appropriate agonist, such as recombinant IL-1β, for 10 minutes to activate the IRAK4 signaling pathway[8].
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated IRAK1 and total IRAK1 to assess the extent of phosphorylation inhibition.
Visualizing the IRAK4 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway.
Caption: Comparative Experimental Workflow.
Conclusion
This compound emerges as a highly potent IRAK4 inhibitor with a low nanomolar IC50 value. Its demonstrated activity in suppressing cancer cells with specific genetic mutations highlights its potential for targeted therapies. While direct comparative studies are limited, the available data suggests that this compound's potency is comparable to other leading IRAK4 inhibitors like PF-06650833 and BAY-1834845. The in vivo data comparing BAY-1834845 and PF-06650833 underscores the importance of evaluating inhibitors in complex biological systems to fully understand their therapeutic potential. The distinct dual-inhibitor profile of HS-243 presents an alternative approach to modulating the IRAK signaling pathway. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising IRAK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. tgtherapeutics.com [tgtherapeutics.com]
A Comparative Analysis of IRAK4 Inhibitors in Preclinical Autoimmune Disease Models: Focus on PF-06650833
A comparative guide for researchers, scientists, and drug development professionals on the therapeutic potential of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition in autoimmune diseases. This guide focuses on the extensively studied PF-06650833, while noting the current lack of publicly available data for Irak4-IN-17 in similar models.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical signaling node in the innate immune system, playing a pivotal role in the downstream signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory diseases, making IRAK4 an attractive therapeutic target.[3] This guide provides a detailed comparison of two IRAK4 inhibitors, this compound and PF-06650833, with a comprehensive overview of the preclinical data available for PF-06650833 in various autoimmune disease models.
Notably, while this compound is a potent IRAK4 inhibitor with a reported IC50 of 1.3 nM, its application in published literature is predominantly in the context of Diffuse Large B-cell Lymphoma (DLBCL) research.[4] Extensive searches for preclinical data on this compound in autoimmune disease models did not yield sufficient information for a direct, data-driven comparison with PF-06650833. Therefore, this guide will primarily focus on the wealth of available data for PF-06650833 as a representative IRAK4 inhibitor in this therapeutic area.
The IRAK4 Signaling Pathway
IRAK4 functions as a critical upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), or IL-1Rs by their respective cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, leading to the formation of the "Myddosome" complex. Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[5] This, in turn, drives the production of pro-inflammatory cytokines and chemokines that are central to the pathophysiology of many autoimmune diseases.
Head-to-Head Comparison: this compound vs. PF-06650833
Due to the limited data on this compound in autoimmune models, a direct quantitative comparison is not feasible at this time. The following table summarizes the known information for both compounds.
| Feature | This compound | PF-06650833 |
| Reported IC50 | 1.3 nM[4] | Potent and selective inhibitor[6] |
| Primary Research Area | Diffuse Large B-cell Lymphoma (DLBCL)[4] | Rheumatoid Arthritis, Systemic Lupus Erythematosus, and other autoimmune diseases[6][7] |
| Preclinical Autoimmune Data | Not publicly available | Extensive data available in various models[6][7] |
PF-06650833 in Preclinical Autoimmune Disease Models
PF-06650833 has demonstrated significant efficacy in a range of preclinical models of autoimmune diseases, highlighting the therapeutic potential of IRAK4 inhibition.
Rheumatoid Arthritis (RA)
In models of rheumatoid arthritis, PF-06650833 has shown the ability to suppress inflammatory responses.
Experimental Model: Rat Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model that mimics many aspects of human RA.
-
Methodology: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. Disease progression is monitored by measuring paw swelling and clinical scores. PF-06650833 is administered orally once or twice daily.
-
Key Findings: Treatment with PF-06650833 resulted in a significant reduction in paw swelling and arthritis clinical scores compared to vehicle-treated animals.[6]
| Parameter | Vehicle | PF-06650833 |
| Paw Swelling (mL) | Increased | Significantly Reduced[6] |
| Arthritis Clinical Score | High | Significantly Reduced[6] |
Systemic Lupus Erythematosus (SLE)
PF-06650833 has also been evaluated in multiple murine models of lupus, a systemic autoimmune disease characterized by the production of autoantibodies and inflammation in various organs.
Experimental Models: Pristane-Induced Lupus and MRL/lpr Mice
-
Methodology:
-
Pristane-Induced Lupus: Lupus-like disease is induced in mice by a single intraperitoneal injection of pristane.
-
MRL/lpr Mice: This is a spontaneous model of lupus that develops due to a genetic defect.
-
In both models, disease progression is monitored by measuring levels of autoantibodies, proteinuria, and kidney pathology. PF-06650833 is administered orally.
-
-
Key Findings: PF-06650833 treatment led to a reduction in circulating autoantibodies and an amelioration of kidney disease in both the pristane-induced and MRL/lpr models.[6][7]
| Model | Parameter | Vehicle | PF-06650833 |
| Pristane-Induced | Anti-dsDNA antibody levels | High | Reduced[6] |
| MRL/lpr | Proteinuria | High | Reduced[6][7] |
| MRL/lpr | Glomerulonephritis | Severe | Reduced[8] |
Psoriasis
While direct studies of PF-06650833 in psoriasis models are not as extensively published, the central role of the IL-23/Th17 axis, which is influenced by IRAK4 signaling, suggests its potential therapeutic benefit.[9] The IL-17 family of cytokines are key drivers of psoriatic inflammation.[10][11][12][13][14]
Experimental Model: Imiquimod-Induced Psoriasis-like Skin Inflammation
-
Methodology: A psoriasis-like skin inflammation is induced in mice by the topical application of imiquimod cream, a TLR7 agonist. Disease severity is assessed by measuring skin thickness, erythema, and scaling.
-
Relevance of IRAK4 Inhibition: IRAK4 is a key mediator of TLR7 signaling. Inhibition of IRAK4 is expected to block the downstream inflammatory cascade initiated by imiquimod.
Multiple Sclerosis (MS)
The role of IRAK4 in Th17 cell differentiation and the pathogenesis of experimental autoimmune encephalomyelitis (EAE), a model for MS, has been investigated.[9]
Experimental Model: Experimental Autoimmune Encephalomyelitis (EAE)
-
Methodology: EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant, followed by injections of pertussis toxin. Clinical signs of disease are scored daily.
-
Key Findings in IRAK4 Kinase-Dead Mice: Mice with a kinase-dead version of IRAK4 are resistant to EAE induction, showing reduced disease severity and inflammatory cell infiltration into the central nervous system.[9] This highlights the critical role of IRAK4's kinase activity in the development of this autoimmune disease.
Inflammatory Bowel Disease (IBD)
The involvement of TLRs in the pathogenesis of IBD suggests that IRAK4 inhibition could be a viable therapeutic strategy.[15] A novel IRAK4 inhibitor, DW18134, has shown promise in a colitis model.[16]
Experimental Model: Dextran Sodium Sulfate (DSS)-Induced Colitis
-
Methodology: Colitis is induced in mice by the administration of DSS in their drinking water, which causes damage to the colonic epithelium and triggers an inflammatory response. Disease activity is monitored by weight loss, stool consistency, and rectal bleeding.
-
Key Findings with an IRAK4 inhibitor (DW18134): Treatment with an IRAK4 inhibitor significantly reduced the disease activity index, restored intestinal barrier function, and decreased the expression of inflammatory cytokines in the colon.[16][17]
Experimental Workflow for Preclinical Evaluation of IRAK4 Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of an IRAK4 inhibitor in an autoimmune disease model.
Conclusion
The available preclinical data strongly support the therapeutic potential of IRAK4 inhibition in a variety of autoimmune diseases. PF-06650833 has demonstrated robust efficacy in models of rheumatoid arthritis and lupus, providing a strong rationale for its clinical development. While a direct comparison with this compound in these models is not currently possible due to a lack of published data, the potent inhibitory activity of this compound suggests it may also hold promise in this therapeutic area, warranting further investigation. Future studies directly comparing the efficacy, safety, and pharmacokinetic profiles of different IRAK4 inhibitors will be crucial for identifying the optimal candidates for clinical development in specific autoimmune indications.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. [vivo.weill.cornell.edu]
- 8. Deficiency in IRAK4 activity attenuates manifestations of murine Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | IL-17A in Psoriasis and Beyond: Cardiovascular and Metabolic Implications [frontiersin.org]
- 11. Antagonization of IL-17A Attenuates Skin Inflammation and Vascular Dysfunction in Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-17 in psoriasis: Implications for therapy and cardiovascular co-morbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 15. Irak-4 rs4251481 gene variant: as a risk factor on inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of IRAK 1/4 alleviates colitis by inhibiting TLR 4/NF-κB pathway and protecting the intestinal barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IRAK4 Inhibitors: Irak4-IN-17 vs. CA-4948 in Lymphoma Models
A deep dive into the preclinical data of two prominent IRAK4 inhibitors, Irak4-IN-17 and CA-4948 (emavusertib), reveals their potential in treating lymphomas, particularly those harboring MYD88 mutations. This guide provides a comparative analysis of their performance, supported by available experimental data, to inform researchers and drug development professionals.
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in various hematologic malignancies, including non-Hodgkin lymphoma.[1][2] IRAK4 is a key kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] In certain lymphomas, particularly the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), activating mutations in the MYD88 adaptor protein, most notably MYD88 L265P, lead to the constitutive activation of the IRAK4 signaling cascade. This aberrant signaling promotes cancer cell survival and proliferation through the activation of the NF-κB pathway.[5][6] Consequently, inhibiting IRAK4 presents a promising strategy for treating these MYD88-mutated lymphomas.[7]
This guide focuses on a comparative analysis of two small molecule IRAK4 inhibitors: this compound, a potent preclinical compound, and CA-4948 (emavusertib), an investigational agent currently in clinical trials.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CA-4948, providing a side-by-side comparison of their potency and cellular activity in lymphoma models.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | CA-4948 (Emavusertib) |
| Target | IRAK4 | IRAK4 |
| IC50 (Enzymatic Assay) | 1.3 nM[8] | Potent inhibitor (specific IC50 not publicly detailed in provided results)[5] |
| Cell Line (MYD88 L265P) | OCI-LY10 | OCI-LY10, OCI-LY3 |
| IC50 (Cell Viability) | 0.7 µM (OCI-LY10), 1.2 µM (TMD8)[8] | Dose-dependent efficacy observed[5] |
| Cell Line (MYD88 WT) | Ramos, HT | Not specified in provided results |
| IC50 (Cell Viability) | 11.4 µM (Ramos), 40.1 µM (HT)[8] | Not specified in provided results |
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Parameter | This compound | CA-4948 (Emavusertib) |
| Model Type | Not specified in provided results | Patient-Derived Xenograft (PDX) and cell line-derived xenografts (OCI-LY3, OCI-LY10)[5][6] |
| Lymphoma Subtype | Not specified in provided results | ABC-DLBCL with MYD88 L265P mutation[5][6] |
| Single Agent Activity | Not specified in provided results | Significant anti-tumor activity[6] |
| Combination Therapy | Not specified in provided results | Synergistic tumor growth inhibition with ibrutinib (BTK inhibitor)[6] |
| Blood-Brain Barrier Penetration | Not specified in provided results | Yes, demonstrated in preclinical models[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of IRAK4 inhibitors.
Cell Viability Assay
To determine the cytotoxic effects of this compound and CA-4948 on lymphoma cell lines, a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, is employed.
-
Cell Seeding: Lymphoma cells (e.g., OCI-LY10, TMD8, Ramos, HT) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the IRAK4 inhibitor (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Following incubation, the viability reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
Western blotting is used to assess the impact of the inhibitors on the IRAK4 signaling pathway by measuring the phosphorylation status of key downstream proteins.
-
Cell Lysis: Lymphoma cells are treated with the IRAK4 inhibitor or vehicle control for a specified time (e.g., 2 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of IRAK4, IKKβ, and NF-κB (p65).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Tumor Xenograft Model
To evaluate the anti-tumor efficacy of the IRAK4 inhibitors in a living organism, a xenograft mouse model is utilized.
-
Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or orthotopically injected with a suspension of lymphoma cells (e.g., OCI-LY10) or implanted with patient-derived tumor fragments.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, IRAK4 inhibitor as a single agent, combination therapy).
-
Drug Administration: The compounds are administered to the mice, typically via oral gavage, at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Monitoring: The body weight and overall health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizing the Science
The following diagrams illustrate the IRAK4 signaling pathway, a typical experimental workflow for inhibitor evaluation, and a logical comparison of this compound and CA-4948.
Caption: IRAK4 signaling pathway in MYD88-mutated lymphoma.
Caption: Workflow for preclinical evaluation of IRAK4 inhibitors.
Caption: Logical comparison of this compound and CA-4948.
Comparative Analysis
This compound demonstrates high potency in enzymatic assays with an IC50 of 1.3 nM.[8] Its cellular activity is selective for lymphoma cell lines harboring the MYD88 L265P mutation, with significantly higher IC50 values in wild-type cell lines.[8] This selectivity suggests a promising therapeutic window, targeting the oncogenic driver mutation while sparing healthy cells. The available data for this compound is currently limited to in vitro studies.
CA-4948 (emavusertib) is a potent and orally bioavailable IRAK4 inhibitor that has progressed to clinical trials.[10][11] Preclinical studies have demonstrated its dose-dependent efficacy in both cell line-derived and patient-derived xenograft models of ABC-DLBCL with the MYD88 L265P mutation.[5][6] A key finding for CA-4948 is its synergistic anti-tumor activity when combined with the BTK inhibitor ibrutinib.[6] This is particularly relevant as BTK is another critical node in the B-cell receptor signaling pathway, which can act in parallel to the TLR/MYD88/IRAK4 pathway. Furthermore, CA-4948 has been shown to cross the blood-brain barrier in preclinical models, suggesting its potential for treating central nervous system (CNS) lymphomas.[9]
Conclusion
The inhibition of IRAK4 is a promising therapeutic strategy for lymphomas driven by MYD88 mutations. This compound stands out for its high in vitro potency and selectivity, as demonstrated in initial preclinical studies. CA-4948 (emavusertib) has a more mature dataset, with proven in vivo efficacy, synergistic potential with other targeted agents, and has advanced into clinical trials for various hematologic malignancies.[10] The continued investigation of both these and other IRAK4 inhibitors will be crucial in expanding the therapeutic arsenal for patients with these challenging lymphomas.
References
- 1. Is targeting IRAK4 in patients with lymphoma promising? [lymphomahub.com]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. curis.com [curis.com]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kymera Therapeutics to Present Preclinical Data on its First-in-Class Selective and Potent Oral IRAK4 Degraders in Cutaneous Inflammation - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle for IRAK4 Targeting: Small Molecule Inhibition vs. Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the modulation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immunity, presents a compelling therapeutic strategy for a range of inflammatory diseases and cancers. Two distinct approaches have emerged at the forefront of IRAK4-targeted therapies: conventional small molecule inhibition, exemplified by compounds like Irak4-IN-17, and the novel strategy of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of these two modalities, supported by experimental data and detailed methodologies, to aid in the informed selection of research tools and therapeutic strategies.
At its core, the difference between these two approaches lies in their fundamental mechanism of action. IRAK4 inhibitors, such as this compound, function by binding to the active site of the IRAK4 kinase, preventing the phosphorylation of its downstream substrates and thereby blocking signal transduction.[1] In contrast, IRAK4 PROTACs are heterobifunctional molecules designed to eliminate the IRAK4 protein altogether. One end of the PROTAC binds to IRAK4, while the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of IRAK4, marking it for degradation by the cell's natural disposal system, the proteasome.[2] This distinction is critical, as PROTACs abrogate both the kinase and the non-catalytic scaffolding functions of IRAK4, potentially offering a more comprehensive blockade of its signaling pathways.[2][3]
Quantitative Performance: Inhibition vs. Degradation
The efficacy of small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the target's activity by 50%. For degraders, the key metrics are the half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax).
The following tables summarize the performance of representative IRAK4 inhibitors and PROTACs across various studies and cell lines.
Table 1: Performance of IRAK4 Inhibitors
| Compound | IC50 (nM) | Cell Line/Assay System | Reference |
| This compound | 1.3 | Biochemical Assay | [2] |
| PF-06650833 | Not specified | THP-1, PBMCs | [4] |
| Other Inhibitor | 460 (IL-6) | Human Whole Blood | [5] |
Table 2: Performance of IRAK4 PROTACs
| Compound | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| KT-474 | 0.88 | 101 | THP-1, PBMCs | Cereblon | [4] |
| Compound 9 | Not specified | >90 (at 1 µM) | OCI-LY10, TMD8 | Cereblon | [2] |
| Degrader-9 | 151 | Not specified | PBMCs | Not specified | [1] |
| Degrader-5 | 405 | Not specified | HEK-293T | Not specified | [1] |
Impact on Downstream Signaling: The NF-κB Pathway
A critical downstream consequence of IRAK4 activation is the activation of the NF-κB signaling pathway, a master regulator of inflammation.[5][6] Both IRAK4 inhibitors and PROTACs aim to suppress this pathway, but their distinct mechanisms can lead to differential effects.
Studies have shown that IRAK4 inhibitors can effectively block the phosphorylation of downstream targets in the NF-κB cascade.[7] However, the scaffolding function of IRAK4, which is not addressed by kinase inhibitors, may still permit some level of signaling complex assembly and partial pathway activation.[3]
In contrast, by eliminating the IRAK4 protein, PROTACs can more completely dismantle the signaling complex, leading to a more robust and sustained inhibition of NF-κB activation.[2] For instance, the IRAK4 PROTAC compound 9 was shown to efficiently block the phosphorylation of IKKα/β and NF-κB in OCI-LY10 cells in a concentration-dependent manner.[2] This comprehensive inhibition of downstream signaling is a key potential advantage of the degradation approach.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Western Blotting for IRAK4 Protein Levels
Objective: To determine the relative abundance of IRAK4 protein in cells following treatment with an inhibitor or a PROTAC.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluence and treat with the compounds for the specified duration.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysates using a Bradford or BCA protein assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[8]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for IRAK4 (e.g., from Cell Signaling Technology #4363 or Novus Biologicals) overnight at 4°C.[10][11]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[12]
-
Normalize IRAK4 protein levels to a loading control such as β-actin or GAPDH.
-
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic or cytostatic effects of IRAK4 inhibitors and PROTACs on cultured cells.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound or an IRAK4 PROTAC) and incubate for a specified period (e.g., 72 hours).[13]
-
-
MTS Reagent Addition:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 or EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Immunoprecipitation of IRAK4
Objective: To isolate IRAK4 and its interacting proteins to study protein-protein interactions or post-translational modifications.
Protocol:
-
Cell Lysis:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., without SDS).
-
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding proteins.[9]
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against IRAK4 or its potential interacting partners.
-
Visualizing the Mechanisms of Action
To further elucidate the distinct mechanisms of this compound and IRAK4 PROTACs, the following diagrams illustrate their respective modes of action and their impact on the IRAK4 signaling pathway.
Caption: Mechanism of IRAK4 inhibition by this compound.
References
- 1. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK-4--a shared NF-kappaB activator in innate and acquired immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 inhibition: an effective strategy for immunomodulating peri-implant osseointegration via reciprocally-shifted polarization in the monocyte-macrophage lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. IRAK4 Antibodies: Novus Biologicals [novusbio.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Efficacy of Irak4-IN-17 in MYD88-Mutant versus Wild-Type Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Irak4-IN-17, a potent IRAK4 inhibitor, in cancer cell lines with and without mutations in the key signaling adapter protein, MYD88. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in preclinical research.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions downstream of the myeloid differentiation primary response 88 (MYD88) protein in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Activating mutations in MYD88, particularly the L265P variant, are frequently observed in various B-cell lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This mutation leads to constitutive activation of the IRAK4 signaling cascade, promoting cell survival and proliferation. Consequently, IRAK4 has emerged as a promising therapeutic target for these malignancies.
This compound is a potent inhibitor of IRAK4 with a reported IC50 of 1.3 nM. This guide summarizes the differential efficacy of this compound in MYD88-mutant and wild-type cell lines, highlighting its potential as a targeted therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of a potent and selective IRAK4 inhibitor, representative of this compound's class, in MYD88-mutant and wild-type DLBCL cell lines.
Table 1: Inhibition of Cell Viability (IC50, µM) after 72-hour treatment
| Cell Line | MYD88 Status | IRAK4 Inhibitor IC50 (µM) |
| OCI-LY10 | L265P Mutant | ~0.5 - 1.0 |
| TMD8 | L265P Mutant | ~0.5 - 1.0 |
| OCI-LY3 | L265P Mutant | ~1.0 - 5.0 |
| GCB-DLBCL Lines | Wild-Type | >10 |
Note: The IC50 values are approximate and based on graphical data from preclinical studies of selective IRAK4 inhibitors. Specific values for this compound may vary.
Table 2: Effect on Downstream Signaling and Cytokine Production
| Parameter | MYD88-Mutant Cells (e.g., OCI-LY10) | MYD88-Wild-Type Cells (e.g., GCB-DLBCL) |
| pIRAK1 Levels | Significant dose-dependent decrease | No significant change in basal levels |
| NF-κB Activity | Inhibition of constitutive activation | No significant effect on basal activity |
| IL-6 Secretion | Dose-dependent inhibition | Minimal effect on basal secretion |
| IL-10 Secretion | Dose-dependent inhibition | Minimal effect on basal secretion |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Control Experiments for Studying the Effects of Irak4-IN-17: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments essential for studying the effects of Irak4-IN-17, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Below, we detail experimental setups, compare this compound with alternative inhibitors, and provide methodologies for key assays, enabling robust and reliable research outcomes.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of IRAK4 with a high potency, exhibiting an IC50 of 1.3 nM[1]. IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[2][3]. These pathways are integral to the innate immune response. Upon receptor activation, IRAK4 is recruited to the Myddosome, a signaling complex, where it phosphorylates and activates IRAK1, leading to downstream activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines[4]. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers[3][4]. This compound exerts its effect by competitively binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity[1].
Comparison of this compound with Alternative IRAK4 Modulators
The landscape of IRAK4 modulation includes not only kinase inhibitors but also protein degraders. Understanding the distinctions between these alternatives is crucial for designing comprehensive experiments.
| Compound | Type | Mechanism of Action | Key Quantitative Data |
| This compound | Kinase Inhibitor | Competitively inhibits the ATP-binding site of IRAK4. | IRAK4 IC50: 1.3 nM. Cellular IC50 in MYD88 L265P mutant cell lines (OCI-LY10, TMD8): 0.7 µM and 1.2 µM, respectively[1]. |
| PF-06650833 | Kinase Inhibitor | Selective, ATP-competitive inhibitor of IRAK4 kinase activity. | IRAK4 IC50: 0.2 nM (cell-free), 2.4 nM (PBMC assay)[5]. |
| Emavusertib (CA-4948) | Kinase Inhibitor | Orally bioavailable inhibitor of IRAK4. | Demonstrates in vivo activity in TLR4-induced cytokine release models and efficacy in ABC-DLBCL xenograft models[6]. |
| KT-474 | PROTAC Degrader | Induces the degradation of IRAK4 protein via the ubiquitin-proteasome system. | DC50 (in vitro degradation): 0.88 nM. Potently inhibits LPS/R848-driven IL-6 production in PBMCs[7]. |
Essential Control Experiments for this compound Studies
To ensure the specificity and validity of experimental results when studying this compound, a panel of well-designed control experiments is indispensable.
In Vitro Kinase Assays
-
Negative Control (Vehicle): The most common vehicle for small molecule inhibitors is Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically <0.1%) and consistent across all experimental conditions to avoid solvent-induced artifacts.
-
Positive Control (Staurosporine): A broad-spectrum kinase inhibitor like staurosporine can be used to ensure the assay is capable of detecting kinase inhibition.
-
No-Enzyme Control: To measure background signal, a reaction mixture containing all components except the IRAK4 enzyme should be included.
-
No-Substrate Control: To determine the level of enzyme autophosphorylation, a reaction without the specific substrate should be run.
Cellular Assays
-
Vehicle Control: As in in vitro assays, DMSO is the standard vehicle control.
-
Negative Control Compound: An ideal negative control is a structurally similar but biologically inactive analog of this compound. If unavailable, a different, unrelated compound with a known off-target profile can be used to assess non-specific effects.
-
Positive Controls for Pathway Activation:
-
Lipopolysaccharide (LPS): A TLR4 agonist, to stimulate the IRAK4 pathway and induce a downstream response (e.g., cytokine production, NF-κB activation).
-
Tumor Necrosis Factor-alpha (TNF-α): A potent activator of the NF-κB pathway, often used as a positive control for NF-κB translocation and reporter assays.
-
R848: A TLR7/8 agonist.
-
-
Cell Viability Assay: To ensure that the observed effects of this compound are due to specific inhibition of the IRAK4 pathway and not a result of general cytotoxicity. Assays like MTT or CellTiter-Glo can be used.
-
Off-Target Controls: To confirm the specificity of this compound, its effect on other related kinases (e.g., IRAK1) or unrelated signaling pathways can be assessed.
In Vivo Animal Models
-
Vehicle Control: The formulation used to dissolve and administer this compound (e.g., a solution of DMSO, Tween 80, and saline) should be administered to a control group of animals.
-
Positive Control (Existing Therapeutics): In disease models, a known effective drug for that condition (e.g., a standard-of-care anti-inflammatory drug) can be used as a positive control to benchmark the efficacy of this compound.
-
Genetic Controls:
-
IRAK4 Knockout (KO) Mice: These mice lack the IRAK4 protein and serve as a crucial control to demonstrate that the observed phenotype is indeed IRAK4-dependent.
-
IRAK4 Kinase-Dead (KD) Knock-in Mice: These mice express a catalytically inactive form of IRAK4, which helps to dissect the kinase-dependent versus scaffolding functions of IRAK4.
-
Experimental Protocols
In Vitro IRAK4 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on IRAK4 kinase activity.
Methodology:
-
A reaction mixture is prepared containing recombinant human IRAK4 enzyme, a specific peptide substrate, and ATP in a kinase buffer.
-
This compound is added at various concentrations (typically in a serial dilution). A DMSO control is run in parallel.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo).
-
The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular NF-κB Activation Assay
Objective: To assess the effect of this compound on the downstream signaling of the IRAK4 pathway, specifically NF-κB activation.
Methodology:
-
Cells expressing a functional TLR/IL-1R pathway (e.g., THP-1 monocytes, or specific cancer cell lines like OCI-LY10) are seeded in a multi-well plate.
-
Cells are pre-incubated with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
The pathway is stimulated by adding an agonist like LPS (e.g., 100 ng/mL) or R848. A positive control for NF-κB activation (e.g., TNF-α) and an unstimulated negative control are included.
-
After a defined stimulation period (e.g., 30-60 minutes for nuclear translocation, longer for reporter gene expression), the cells are processed.
-
NF-κB activation can be measured by several methods:
-
Western Blot: Analyzing the phosphorylation of IκBα and the p65 subunit of NF-κB in whole-cell lysates.
-
Immunofluorescence Microscopy or High-Content Imaging: Visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Reporter Gene Assay: Using a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Cytokine Secretion Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines.
Methodology:
-
Primary cells like human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are plated.
-
Cells are pre-treated with this compound or DMSO.
-
The cells are stimulated with an appropriate agonist (e.g., LPS, R848) to induce cytokine production.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Visualizing Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. IRAK4 kinase Activity is Required for Th17 Differentiation and Th17-mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Irak4-IN-17 Effects Using Kinase-Dead IRAK4 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the potent IRAK4 inhibitor, Irak4-IN-17, with those of kinase-dead (KD) IRAK4 mutants. The objective is to demonstrate how KD mutants serve as a crucial tool for validating the on-target effects of IRAK4 inhibitors, ensuring that the observed cellular and physiological outcomes are a direct result of the inhibition of IRAK4's catalytic activity.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a master kinase downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), initiating signaling cascades that lead to the production of inflammatory cytokines.[1][2] Due to its critical role, IRAK4 is a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] IRAK4 possesses both a kinase function and a scaffolding function, both of which are essential for the formation of the Myddosome signaling complex and downstream signal transduction.[5][6]
This compound is a potent inhibitor of IRAK4 with an IC50 of 1.3 nM.[7] To rigorously validate that its mechanism of action is the specific inhibition of IRAK4's kinase activity, a comparison with cells expressing a kinase-dead version of IRAK4 is the gold standard. Kinase-dead mutants, typically created by mutating key residues in the ATP-binding pocket, lack catalytic activity but retain their scaffolding function.[8][9] This allows researchers to dissect the specific contributions of the kinase activity to the signaling pathway.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4.[2] Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream pathways, including NF-κB, MAP kinases (JNK and p38), and IRF5, ultimately resulting in the transcription of inflammatory genes.[2][10]
Comparative Experimental Workflow
The validation strategy involves comparing the cellular response to a TLR/IL-1R agonist in three conditions: wild-type cells, wild-type cells treated with this compound, and cells expressing a kinase-dead IRAK4 mutant. A congruent phenotype between the inhibitor-treated cells and the kinase-dead mutant cells validates the inhibitor's on-target activity.
Quantitative Data Comparison
The following table summarizes the expected outcomes from experiments comparing the effects of this compound and a kinase-dead IRAK4 mutant on key downstream signaling events following stimulation with a TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8).
| Parameter | Wild-Type Cells (Control) | Wild-Type Cells + this compound | IRAK4 Kinase-Dead (KD) Mutant Cells | Rationale & Supporting Data |
| IRAK1 Phosphorylation | High | Low / Abolished | Low / Abolished | IRAK4 directly phosphorylates IRAK1. Both genetic inactivation of the kinase domain and chemical inhibition prevent this initial step.[6] |
| NF-κB Activation | High | Severely Impaired | Severely Impaired | IRAK4 kinase activity is critical for the activation of the IKK complex, which leads to NF-κB activation.[8] this compound inhibits downstream NF-κB phosphorylation.[7] |
| JNK & p38 (MAPK) Activation | High | Severely Impaired | Severely Impaired | Macrophages from IRAK4 KD mice show impaired JNK and p38 activation in response to TLR ligands.[8][11] |
| IRF5 Nuclear Translocation | High | Abolished | Abolished | IRAK4 kinase activity controls the activation of IRF5. Chemical inhibition of IRAK4 abolishes IRF5 translocation to the nucleus.[10] |
| Pro-inflammatory Cytokine Production (IL-6, TNF-α) | High | Greatly Reduced | Greatly Reduced | Cells from IRAK4 KD mice show a near-absence of cytokine production in response to TLR agonists.[8] This phenotype is mimicked by potent IRAK4 inhibitors. |
| Myddosome Stability | Dynamic | Increased | Increased | Kinase-inactive IRAK4 exhibits a stronger association with MyD88, leading to a more stable but signaling-incompetent Myddosome complex. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of Kinase-Dead (KD) IRAK4 Mutant Cells
-
Principle: Site-directed mutagenesis is used to alter the amino acid sequence in the ATP-binding site of IRAK4, rendering the kinase catalytically inactive. A common mutation is K213A/K214A (in mouse) or a similar mutation of conserved lysine residues in the ATP pocket in human IRAK4.[8]
-
Protocol:
-
Obtain a plasmid containing the wild-type IRAK4 cDNA.
-
Use a site-directed mutagenesis kit to introduce the desired point mutation (e.g., Lys to Ala) in the kinase domain.
-
Sequence the modified plasmid to confirm the mutation.
-
Transfect IRAK4-deficient cells (e.g., derived from IRAK4 knockout mice or human cell lines with IRAK4 knockout via CRISPR) with either the wild-type or the KD-IRAK4 construct.[5]
-
Select for stable expression and verify protein expression levels via Western Blot.
-
Cellular Stimulation and Lysis
-
Principle: TLR agonists are used to activate the IRAK4 signaling pathway in a controlled manner.
-
Protocol:
-
Culture cells (e.g., mouse embryonic fibroblasts, macrophages, or human PBMCs) under standard conditions.[8]
-
For inhibitor studies, pre-incubate wild-type cells with this compound (e.g., 0.3-10 µM for 2 hours) or vehicle control (DMSO).[7]
-
Stimulate cells with a TLR agonist such as LPS (100 ng/mL) or R848 (1 µM) for a specified time (e.g., 15-60 minutes for signaling analysis, 4-24 hours for cytokine analysis).
-
For protein analysis, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For cytokine analysis, collect the cell culture supernatant.
-
Western Blot Analysis
-
Principle: To detect the phosphorylation status of key signaling proteins, which indicates pathway activation.
-
Protocol:
-
Determine protein concentration of cell lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IRAK1, phospho-p38, phospho-JNK, phospho-IKKβ, or total protein controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cytokine Quantification by ELISA
-
Principle: To measure the amount of secreted pro-inflammatory cytokines as a functional downstream output of the signaling pathway.
-
Protocol:
-
Use commercially available ELISA kits for specific cytokines (e.g., human or mouse TNF-α, IL-6).
-
Coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants (collected in step 2.5) and standards to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) followed by the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Logical Validation Framework
The congruence between the effects of a specific kinase inhibitor and a kinase-dead mutant of its target provides strong evidence for on-target activity. This logic is essential for validating novel therapeutic compounds.
Conclusion
The use of kinase-dead IRAK4 mutants is an indispensable method for validating the mechanism of action of IRAK4 inhibitors like this compound. As demonstrated, both chemical inhibition and genetic inactivation of IRAK4's kinase domain result in a nearly identical blockade of downstream inflammatory signaling and cytokine production.[8] This parallel phenotype confirms that the effects of this compound are attributable to its specific, on-target inhibition of IRAK4's catalytic function, rather than off-target effects or modulation of its scaffolding role. This rigorous validation is a critical step in the preclinical development of targeted therapies for autoimmune and inflammatory diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. mdpi.com [mdpi.com]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Solving the IRAK-4 enigma: application of kinase-dead knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK-4 kinase activity is required for IRAK-4-dependent innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Irak4-IN-17: In Vitro Potency vs. In Vivo Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the IRAK4 inhibitor, Irak4-IN-17, placing its documented in vitro efficacy in the context of the broader landscape of IRAK4-targeted therapies, for which in vivo data is available.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, making it a compelling target for therapeutic intervention in a range of inflammatory diseases and cancers. This compound has emerged as a potent inhibitor in preclinical studies, demonstrating significant promise in cellular assays. However, a comprehensive understanding of its therapeutic potential requires a comparative analysis against compounds with established in vivo efficacy.
In Vitro Efficacy: this compound Demonstrates High Potency
This compound, also identified as compound 5 in some literature, is a potent inhibitor of IRAK4 with a reported IC50 of 1.3 nM.[1] Its primary therapeutic rationale lies in its potential to treat Diffuse Large B-cell Lymphoma (DLBCL), particularly in tumors harboring the MYD88 L265P mutation.[2]
Key In Vitro Findings for this compound:
-
Selective Cytotoxicity: The compound exhibits selective suppression of viability in DLBCL cell lines with the MYD88 L265P mutation, such as OCI-LY10 and TMD8 cells, while showing significantly less activity against cells with wild-type MYD88 like Ramos and HT cells.[1]
-
Inhibition of Downstream Signaling: this compound has been shown to effectively inhibit the phosphorylation of IRAK4 and downstream signaling molecules, confirming its mechanism of action.[2]
-
Synergistic Potential: In vitro studies have indicated a synergistic effect when this compound is combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in reducing the viability of TMD8 cells.[2]
Comparative Landscape: Benchmarking Against Other IRAK4 Inhibitors
While the in vitro profile of this compound is strong, its translation to a clinical setting remains to be seen. To provide a clearer perspective, this section compares this compound with other notable IRAK4 inhibitors for which both in vitro and in vivo data are available. One such well-characterized competitor is Zimlovisertib (PF-06650833).
| Feature | This compound | Zimlovisertib (PF-06650833) |
| Biochemical IC50 | 1.3 nM[1] | 0.2 nM (cell-based), 2.4 nM (PBMC assay)[3] |
| Primary Indication | Diffuse Large B-cell Lymphoma (DLBCL)[2] | Rheumatoid Arthritis, Lupus, Lymphomas[3][4] |
| Reported In Vivo Efficacy | No publicly available data | Demonstrates efficacy in various preclinical models of inflammatory diseases.[5] |
Experimental Protocols
In Vitro Kinase Assay (for this compound):
The inhibitory activity of this compound against IRAK4 was likely determined using a biochemical kinase assay. A typical protocol would involve incubating recombinant human IRAK4 enzyme with a specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value is then calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (for this compound):
To assess the cytotoxic effects of this compound on different cell lines, a cell viability assay such as the MTT or CellTiter-Glo assay would be employed. DLBCL cell lines (e.g., OCI-LY10, TMD8, Ramos, HT) are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). The viability of the cells is then determined by measuring metabolic activity or ATP content, which correlates with the number of viable cells. This allows for the determination of the IC50 for each cell line.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
Caption: Comparative Efficacy of this compound and Zimlovisertib.
Conclusion and Future Directions
This compound is a highly potent IRAK4 inhibitor with compelling in vitro activity against DLBCL cell lines carrying the MYD88 L265P mutation. Its selectivity and mechanism of action are well-supported by preclinical data. However, the absence of publicly available in vivo efficacy data represents a critical gap in its developmental profile. To fully assess its therapeutic potential, further studies in relevant animal models of lymphoma and inflammatory diseases are necessary. The comparison with compounds like Zimlovisertib, which have demonstrated in vivo activity, highlights the importance of translating potent in vitro findings into tangible therapeutic effects in a whole-organism context. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound to enable and interpret such in vivo studies, which will be crucial in determining its future as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Essential Guidance for the Safe Disposal of Irak4-IN-17
For immediate implementation by laboratory personnel, this document outlines the critical procedures for the proper disposal of Irak4-IN-17, a potent IRAK4 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
As a small molecule kinase inhibitor, this compound requires careful handling and disposal as chemical waste. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a structurally related compound, IRAK4-IN-1, provides crucial safety data for informing disposal procedures. IRAK4-IN-1 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound is not released into the environment[1].
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A laboratory coat or impervious clothing
Disposal Procedures for Solid and Liquid Waste
All waste containing this compound, whether in solid or liquid form, must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other contaminated materials in a clearly labeled, sealed container.
-
The container should be designated for "Hazardous Chemical Waste" and specify "this compound."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a sealed, leak-proof container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound" and the solvent used.
-
Do not dispose of any liquid waste containing this compound down the drain.
-
All waste containers must be sent to an approved waste disposal plant in accordance with institutional, local, and national regulations[1].
Spill Management
In the event of a spill, the area should be secured to prevent further contamination.
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.
For detailed guidance, always refer to your institution's specific chemical hygiene and waste disposal plans.
Safety Data Summary
The following table summarizes the key safety information for the related compound IRAK4-IN-1, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.
References
Essential Safety and Logistical Information for Handling Irak4-IN-17
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Irak4-IN-17. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure safe operational practices and proper disposal.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, some safety-related information is based on a similar IRAK4 inhibitor, IRAK4-IN-1, and should be considered as guidance. Always refer to the supplier-specific documentation for the most accurate information.
| Parameter | Value | Source/Comment |
| IUPAC Name | Not publicly available | --- |
| CAS Number | 2183503-33-3 | MedChemExpress[1] |
| Molecular Formula | Not publicly available | --- |
| Molecular Weight | Not publicly available | --- |
| IC50 (IRAK4) | 1.3 nM | MedChemExpress[1] |
| Solubility | Not publicly available. Typically, similar kinase inhibitors are soluble in DMSO.[2] | It is recommended to obtain the Certificate of Analysis from the supplier for specific solubility data. |
| Storage | Store at -20°C as a solid. Once in solution, store at -80°C. Avoid repeated freeze-thaw cycles. | General guidance for similar compounds. Refer to the supplier's datasheet for specific recommendations. |
| Stability | Not publicly available. | Refer to the supplier's datasheet for specific stability information. |
| GHS Hazard Class (based on IRAK4-IN-1) | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | Based on SDS for a similar compound, IRAK4-IN-1. |
| Hazard Statements (based on IRAK4-IN-1) | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Based on SDS for a similar compound, IRAK4-IN-1. |
IRAK4 Signaling Pathway
This compound is a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune system. IRAK4 plays a key role in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family kinases. IRAK4, as the most upstream kinase in this complex, phosphorylates and activates IRAK1 and IRAK2, leading to a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
The following workflow provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound in the laboratory.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of a specific SDS, a cautious approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended when handling the solid compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood (not recommended), a NIOSH-approved respirator with a particulate filter is required. All weighing of the powder should be performed in a fume hood or a balance enclosure with appropriate exhaust.
Operational Plan: Step-by-Step Guidance
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Logging: Log the compound into your laboratory's chemical inventory system.
-
Storage of Solid: Store the unopened container in a desiccator at -20°C. The storage area should be clearly labeled as containing a potent compound.
Preparation of Stock Solution
All handling of the solid compound must be performed in a certified chemical fume hood.
-
Pre-weighing: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance inside the fume hood. Use appropriate weighing paper or a tared vial.
-
Solubilization: Add the appropriate solvent (e.g., high-purity DMSO) to the vial containing the weighed powder. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be required, but refer to the supplier's datasheet for stability information.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage of Stock Solution: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Preparation of Working Solutions
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use.
-
Mixing: Ensure thorough mixing of the working solution.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, gloves, and any empty vials, in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all unused solutions and contaminated media in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvents used.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage of Waste: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions containing this compound down the drain.
By adhering to these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their experiments. Always consult your institution's specific safety guidelines and the supplier's documentation for the most current and comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
